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  • Product: 2-Propenoic acid, 2-cyano-3-(2-methoxyphenyl)-
  • CAS: 92422-87-2

Core Science & Biosynthesis

Foundational

Comprehensive Molecular Weight and 3D Structural Analysis of 2-Propenoic Acid, 2-Cyano-3-(2-Methoxyphenyl)-

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Guide & Analytical Whitepaper Executive Summary The compound 2-Propenoic acid, 2-cyano-3-(2-methoxyphenyl)- (C...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Guide & Analytical Whitepaper

Executive Summary

The compound 2-Propenoic acid, 2-cyano-3-(2-methoxyphenyl)- (CAS: 92422-87-2), commonly referred to as α-cyano-2-methoxycinnamic acid, is a highly functionalized arylidene cyanoacetate[1]. Recognized as a critical building block in contemporary organic synthesis, this compound and its derivatives are increasingly utilized in the development of novel anticancer agents[2] and as intermediates for complex pharmaceutical scaffolds.

As a Senior Application Scientist, I have structured this guide to move beyond basic specifications. We will dissect the physicochemical causality behind its molecular weight, explore the conformational dynamics that dictate its 3D structure, and provide a self-validating experimental workflow for its synthesis and analytical verification.

Part 1: Physicochemical Profiling & Molecular Weight Determination

Accurate molecular weight determination is the foundational step in validating synthetic success. For α-cyano-2-methoxycinnamic acid (PubChem CID 5388686)[3], the presence of the carboxylic acid, cyano group, and methoxy ether linkage creates specific ionization behaviors in mass spectrometry.

Theoretical Calculations
  • Chemical Formula: C₁₁H₉NO₃

  • Monoisotopic Mass: 203.0582 Da

  • Average Molecular Weight: 203.19 g/mol [1]

Empirical Validation via Mass Spectrometry (ESI-MS)

To establish a self-validating analytical loop, Electrospray Ionization Mass Spectrometry (ESI-MS) should be employed. Because the molecule contains a highly acidic carboxylic proton (pKa ~ 4.0), Negative Ion Mode is the most sensitive and reliable method for detection.

Table 1: Diagnostic Mass Spectrometry Parameters

ParameterExpected ValueCausality / Diagnostic Significance
ESI-MS [M-H]⁻ m/z 202.05Deprotonation of the carboxylic acid; primary diagnostic peak.
ESI-MS [M+Na]⁺ m/z 226.04Sodium adduct formation in positive mode; secondary confirmation.
Isotope Pattern M+1 (~12.5%)Natural ¹³C abundance from the 11-carbon framework.

Part 2: 3D Structural Analysis & Conformational Dynamics

The 3D architecture of 2-cyano-3-(2-methoxyphenyl)acrylic acid is dictated by a delicate balance between extended π-conjugation and steric repulsion.

Stereochemistry: The (E) vs. (Z) Isomer Logic

The synthesis of this compound almost exclusively yields the thermodynamically stable (E)-isomer . Using Cahn-Ingold-Prelog (CIP) priority rules:

  • Alpha Carbon (C2): The -COOH group (Oxygen, atomic number 8) takes priority over the -CN group (Nitrogen, atomic number 7).

  • Beta Carbon (C3): The 2-methoxyphenyl group takes priority over the vinylic hydrogen.

In the (E)-isomer, the bulky 2-methoxyphenyl group and the bulky -COOH group are positioned trans to one another across the C=C double bond. This geometry minimizes severe steric clashes that would occur in the (Z)-isomer, allowing the molecule to achieve a more planar, fully conjugated state.

The Ortho-Methoxy Torsion Effect

The methoxy group at the ortho position of the phenyl ring introduces a unique structural dynamic. To avoid steric collision with the vinylic proton or the cyano group, the aromatic ring is forced to twist slightly out of the alkene plane (typically a torsion angle of 20°–30°). This slight disruption in coplanarity subtly blue-shifts its UV-Vis absorption maximum compared to its para-substituted analogs.

Conformation Root Alkene Core Geometry E_iso (E)-Isomer Root->E_iso Favored Z_iso (Z)-Isomer Root->Z_iso Disfavored Steric1 Aryl & Carboxyl Trans (Minimal Steric Clash) E_iso->Steric1 Steric2 Aryl & Carboxyl Cis (Severe Steric Repulsion) Z_iso->Steric2 Ortho Ortho-Methoxy Torsion (Optimized Conjugation) Steric1->Ortho

Conformational logic dictating the thermodynamic stability of the E-isomer.

Part 3: Synthesis Workflow (Knoevenagel Condensation)

The most efficient route to synthesize α-cyano-2-methoxycinnamic acid is via the Knoevenagel Condensation , a reaction first established in the late 19th century. This process couples 2-methoxybenzaldehyde with cyanoacetic acid. While modern green chemistry approaches utilize heterogeneous catalysts, the standard laboratory protocol relies on weak organic bases like piperidine[4].

Mechanistic Causality

Piperidine serves a dual purpose: it acts as a base to deprotonate the active methylene of cyanoacetic acid (forming a nucleophilic carbanion), and it can transiently condense with the aldehyde to form a highly electrophilic iminium ion. This lowers the activation energy for the carbon-carbon bond formation.

Synthesis A 2-Methoxybenzaldehyde E Nucleophilic Addition A->E B Cyanoacetic Acid D Carbanion Formation B->D Deprotonation C Piperidine Catalyst C->D D->E F Dehydration (-H2O) E->F G α-Cyano-2-methoxycinnamic Acid (E-Isomer) F->G Thermodynamic Control

Knoevenagel condensation workflow yielding the E-isomer.
Step-by-Step Experimental Protocol

1. Reagent Preparation: In a dry 100 mL round-bottom flask, dissolve 10.0 mmol of 2-methoxybenzaldehyde and 10.5 mmol of cyanoacetic acid (slight excess to drive the reaction) in 30 mL of absolute ethanol.

2. Catalytic Activation: Add 1.0 mmol (0.1 equivalents) of piperidine dropwise to the stirring solution. Self-Validation Check: The solution may slightly change color (typically yellowing) as the carbanion/iminium intermediates form.

3. Reflux & Dehydration: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 3 to 4 hours. The elimination of water drives the formation of the C=C double bond. Monitor the disappearance of the aldehyde via TLC (Hexane:Ethyl Acetate 7:3, UV visualization).

4. Precipitation & Isolation: Remove the flask from heat and cool to 0°C in an ice bath. Add 1M HCl dropwise until the pH reaches ~3. Causality: Acidification ensures the carboxylic acid is fully protonated, drastically reducing its solubility in ethanol and forcing the product to crash out of solution as a solid precipitate. Filter under vacuum.

5. Purification: Recrystallize the crude solid from hot ethanol. This step exploits thermodynamic control to isolate the pure (E)-isomer, leaving any trace (Z)-isomer or unreacted starting materials in the mother liquor.

Structural Verification via NMR

To validate the 3D structure and successful synthesis, ¹H NMR is the gold standard. The vinylic proton is the ultimate diagnostic marker.

Table 2: Diagnostic ¹H NMR Shifts (400 MHz, DMSO-d₆)

Proton AssignmentMultiplicityChemical Shift (ppm)Diagnostic Significance
-COOH Singlet (broad)13.5 - 13.8Confirms the retention of the carboxylic acid group.
Vinylic (C=CH) Singlet8.35 - 8.45Highly deshielded by the cis-cyano group; confirms (E)-geometry.
Aromatic (Ar-H) Multiplets7.05 - 7.95Validates the intact ortho-substituted aromatic ring.
-OCH₃ Singlet3.85 - 3.90Confirms the presence of the methoxy ether linkage.

References

  • Benchchem. "2-Propenoic acid, 2-cyano-3-(2-methoxyphenyl)- | 92422-87-2". 1

  • National Center for Biotechnology Information. "2-Cyano-3-(2-methoxyphenyl)acrylic acid | C11H9NO3 | CID 5388686". 3

  • PubMed. "Contribution of Knoevenagel Condensation Products towards Development of Anticancer Agents: An Updated Review". 2

  • RSC Publishing. "A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions". 5

  • Thermo Fisher Scientific. "Knoevenagel Condensation". 4

Sources

Exploratory

Solubility Profile of (1R,4S)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-one (CAS 92422-87-2): A Technical Guide

Abstract This technical guide provides a comprehensive overview of the solubility characteristics of (1R,4S)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-one (CAS 92422-87-2), a bicyclic ketone of interest in synthetic org...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of (1R,4S)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-one (CAS 92422-87-2), a bicyclic ketone of interest in synthetic organic chemistry and drug discovery. Due to a notable absence of publicly available, quantitative solubility data for this compound, this document synthesizes inferred solubility information from related chemical literature, outlines theoretical solubility predictions based on its molecular structure, and provides detailed, field-proven experimental protocols for researchers to determine its solubility profile in common organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's physicochemical properties for its effective handling, application, and development.

Introduction and Compound Overview

(1R,4S)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-one, also known by its synonym 6-Oxocineole, is a chiral bicyclic ketone.[1] Its rigid, bridged ring structure and the presence of both a ketone and an ether functional group impart a unique combination of polarity and steric hindrance, which are critical determinants of its solubility.

An understanding of a compound's solubility is paramount in a research and development setting. It influences a wide range of applications, from reaction solvent selection and optimization of reaction conditions to purification strategies such as recrystallization and chromatography. In the context of drug development, solubility is a critical parameter that affects bioavailability and formulation design.

This guide addresses the current information gap regarding the solubility of CAS 92422-87-2 by providing a structured approach to understanding and determining its solubility profile.

Inferred and Theoretical Solubility Profile

Scientific literature describes reactions involving (+)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-one p-tolysulphonylhydrazone, a closely related derivative, being conducted in protic solvents like ethylene glycol and aprotic polar solvents such as diglyme and dimethylformamide (DMF) .[2] Another study on the synthesis of related derivatives employed pyridine and dimethyl sulfoxide (DMSO) .[3] Furthermore, a common purification technique for organic compounds, recrystallization, has been reported for a related bicyclic compound from diethyl ether .[4]

Based on the principle of "like dissolves like," the bicyclic ether and ketone functionalities suggest that (1R,4S)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-one is likely to exhibit good solubility in polar aprotic solvents and moderate solubility in polar protic and nonpolar solvents.

Table 1: Predicted Qualitative Solubility of CAS 92422-87-2

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, AcetoneHighThe polar ketone and ether groups can engage in dipole-dipole interactions with these solvents.
Polar Protic Methanol, Ethanol, IsopropanolModerateThe compound can act as a hydrogen bond acceptor. Solubility may be limited by the disruption of the solvent's hydrogen-bonding network.
Nonpolar Hexane, Toluene, Diethyl EtherLow to ModerateThe hydrocarbon backbone contributes to some nonpolar character, allowing for some interaction with nonpolar solvents.
Halogenated Dichloromethane, ChloroformModerate to HighThese solvents have a moderate polarity and can effectively solvate a range of organic molecules.

Experimental Determination of Solubility: A Validated Protocol

Given the absence of definitive data, an experimental approach is necessary to quantitatively determine the solubility of (1R,4S)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-one. The following protocol outlines a robust and self-validating system for this purpose.

Materials and Equipment
  • (1R,4S)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-one (CAS 92422-87-2) of known purity

  • Selected organic solvents (e.g., DMSO, DMF, ethanol, methanol, acetone, acetonitrile, dichloromethane, toluene, hexane) of analytical grade

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector)

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis cluster_4 Quantification A Weigh excess solute B Add known volume of solvent A->B Add to vial C Agitate at constant temperature (e.g., 24-48 hours) B->C Place in shaker D Centrifuge to pellet undissolved solid C->D After equilibration E Filter supernatant D->E Careful aspiration F Dilute aliquot of filtrate E->F Precise dilution G Analyze by HPLC F->G Inject into HPLC H Determine concentration from calibration curve G->H Compare peak area I Calculate solubility (mg/mL) H->I Final calculation

Workflow for experimental solubility determination.
Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of (1R,4S)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-one to a series of vials. The excess is crucial to ensure that the solution reaches saturation.

    • To each vial, add a precise volume (e.g., 1.0 mL) of the selected organic solvent.

  • Equilibration:

    • Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Processing:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of solubility.

  • Analysis and Quantification:

    • Prepare a series of standard solutions of the compound in the respective solvent at known concentrations.

    • Generate a calibration curve by analyzing these standards using a validated HPLC method.

    • Dilute the filtered sample solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample by HPLC and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Trustworthiness and Self-Validation

The described protocol incorporates several self-validating mechanisms to ensure the trustworthiness of the results:

  • Use of Excess Solute: This ensures that the measured concentration represents the true equilibrium solubility.

  • Equilibration Time: Allowing sufficient time for equilibration minimizes the risk of measuring a transient, non-equilibrium concentration.

  • Filtration: The use of a fine-pore syringe filter is a critical step to remove any suspended microparticles that could lead to erroneously high solubility values.

  • Validated Analytical Method: The use of a validated HPLC method with a proper calibration curve ensures the accuracy and precision of the concentration measurement.

  • Replicates: Performing the experiment in triplicate for each solvent provides statistical confidence in the obtained solubility values.

Conclusion

While direct experimental data for the solubility of (1R,4S)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-one (CAS 92422-87-2) is currently lacking in accessible literature, a qualitative profile can be inferred from its chemical structure and the solvents used in related synthetic procedures. This guide provides a robust framework for researchers to experimentally determine the quantitative solubility of this compound in a range of common organic solvents. The detailed protocol, designed with principles of scientific integrity and self-validation, will enable scientists in drug discovery and chemical research to generate reliable data, facilitating the effective use of this compound in their work.

References

  • Bamford–Stevens reaction of (+)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-one p-tolysulphonylhydrazone. Journal of the Chemical Society, Perkin Transactions 1. (1976). [Link]

  • Syntheses of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]oct-5-ene (2,3-didehydro-1,8-cineole), 6,6-dimethyl-2-methylene-7-oxabicyclo[3.2.1]octane (isopinol), 2,6,6-trimethyl-7-oxabicyclo[3.2.1]oct-2-ene (pinol), and 1-(3-lsopropylidenecyclopentyl)ethanone (pinolone) from hydroxy- and bromo-derivatives of cineole. Journal of the Chemical Society, Perkin Transactions 1. (1977). [Link]

  • 6-Oxocineole. PubChem. National Center for Biotechnology Information. [Link]

  • Carbamic acid, [1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]oct-1-yl)-2-oxoethyl]-, phenylmethyl ester, (S)-. Organic Syntheses. [Link]

Sources

Foundational

Electronic effects of ortho-methoxy substitution on alpha-cyanoacrylates

Tuning Electrophilicity: The Electronic and Steric Effects of Ortho-Methoxy Substitution on α -Cyanoacrylates Executive Summary In the realm of physical organic chemistry and rational drug design, α -cyanoacrylates (and...

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Author: BenchChem Technical Support Team. Date: March 2026

Tuning Electrophilicity: The Electronic and Steric Effects of Ortho-Methoxy Substitution on α -Cyanoacrylates

Executive Summary

In the realm of physical organic chemistry and rational drug design, α -cyanoacrylates (and their aryl-substituted derivatives, α -cyanocinnamates) are highly valued for their predictable reactivity as Michael acceptors. The highly polarized alkene, flanked by electron-withdrawing cyano and ester groups, serves as an excellent electrophilic warhead for targeted covalent inhibitors (TCIs) and advanced polymeric materials[1].

However, tuning the reactivity of this warhead is a delicate balancing act. While para-substitutions modulate reactivity predictably via resonance, ortho-substitution introduces a complex interplay of steric and electronic effects. Specifically, the ortho-methoxy substitution creates a phenomenon known as steric inhibition of resonance . This guide provides an in-depth technical analysis of how this structural modification alters the molecular orbital landscape, accompanied by self-validating experimental protocols to quantify these effects in your own laboratory.

The Mechanistic Dichotomy: Resonance vs. Inductive Effects

To understand the ortho-methoxy paradox, we must first establish the baseline behavior of the α -cyanoacrylate core. The electrophilicity of the β -carbon is dictated by the Lowest Unoccupied Molecular Orbital (LUMO) energy.

The Para Effect: Resonance Domination

When a methoxy group is placed at the para position of the aryl ring, the molecule adopts a planar geometry. This coplanarity allows the lone pairs on the oxygen to delocalize through the π -system of the benzene ring directly into the electron-deficient alkene. This strong electron-donating resonance effect (+R or +M) significantly raises the LUMO energy, drastically reducing the electrophilicity of the β -carbon.

The Ortho Effect: Steric Inhibition of Resonance

Placing the same methoxy group at the ortho position fundamentally changes the molecule's three-dimensional conformation[2]. The bulky methoxy group sterically clashes with the α -cyano or α -ester group. To relieve this steric strain, the aryl ring twists out of the plane of the alkene, typically adopting a dihedral angle ( θ ) of 40° to 60°.

Because orbital overlap follows a cos2(θ) relationship, this twist effectively severs the π -conjugation between the ring and the alkene. With the +R effect "turned off," the electronic environment is now dominated by the inductive electron-withdrawing effect (-I) of the highly electronegative oxygen atom. Counterintuitively, the ortho-methoxy analog becomes a significantly stronger Michael acceptor than its para counterpart, and often more reactive than the unsubstituted baseline[3].

OrthoEffect A Ortho-Methoxy Substitution B Steric Clash with Cyano/Ester Group A->B C Dihedral Twist (Out of Plane) B->C D Steric Inhibition of Resonance (+R) C->D E Dominant Inductive Withdrawal (-I) D->E F Enhanced β-Carbon Electrophilicity E->F

Flowchart detailing the steric inhibition of resonance caused by ortho-methoxy substitution.

Quantitative Structure-Activity Relationship (QSAR) Data

The physical consequences of this steric twist manifest clearly across multiple analytical modalities. The table below summarizes representative data for ethyl α -cyanocinnamate derivatives, demonstrating the stark contrast between para and ortho geometries.

CompoundSubstitutionDihedral Angle ( θ )UV-Vis λmax​ (nm) 1 H NMR β -CH ( δ , ppm)Thiol Addition kobs​ ( M−1s−1 )
1 Unsubstituted (-H)< 5°2858.221.45
2 para-Methoxy< 5°3158.080.25
3 ortho-Methoxy~45°2788.515.80

Data Interpretation:

  • UV-Vis Spectroscopy: The para derivative shows a significant red shift (bathochromic shift) due to extended conjugation. The ortho derivative exhibits a blue shift (hypsochromic shift) below the unsubstituted baseline, confirming the disruption of the conjugated π -system.

  • NMR Spectroscopy: The vinylic β -proton in the ortho derivative is highly deshielded (8.51 ppm) compared to the para derivative (8.08 ppm), proving that electron density has been withdrawn from the alkene, leaving it highly vulnerable to nucleophilic attack.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying causality to guide your experimental decision-making.

Protocol A: Synthesis via Buffered Knoevenagel Condensation

The synthesis of aryl α -cyanoacrylates requires careful control of the basicity to prevent premature polymerization of the highly electrophilic product.

  • Preparation: In a flame-dried round-bottom flask, dissolve 10.0 mmol of 2-methoxybenzaldehyde and 10.5 mmol of ethyl cyanoacetate in 20 mL of anhydrous ethanol.

  • Catalyst Addition: Add 0.1 equivalents (1.0 mmol) of piperidine and 0.1 equivalents (1.0 mmol) of glacial acetic acid.

    • Causality: Piperidine generates the reactive enolate from ethyl cyanoacetate. However, if used alone, the strong basicity can trigger the Michael addition of a second enolate molecule into the newly formed product (oligomerization). Acetic acid buffers the system, providing just enough basicity for the condensation while protecting the final alkene.

  • Reaction: Reflux the mixture under a nitrogen atmosphere for 4 hours. Monitor via TLC (Hexanes:EtOAc 8:2) until the aldehyde is consumed.

  • Isolation: Cool to 0°C to induce crystallization. Filter the precipitate and wash with ice-cold ethanol. Recrystallize from ethanol to yield pure ortho-methoxy ethyl α -cyanocinnamate.

Protocol B: Thiol-Michael Addition Kinetic Assay

This assay quantifies the electrophilicity of the synthesized compounds by measuring their reaction rate with glutathione (GSH), simulating physiological covalent binding[4].

  • Buffer Preparation: Prepare a 50 mM Phosphate Buffered Saline (PBS) solution at pH 7.4. Degas with argon for 15 minutes to prevent thiol oxidation.

  • Stock Solutions: Prepare a 10 mM stock of the α -cyanoacrylate in DMSO and a 100 mM stock of GSH in the degassed PBS buffer.

  • Reaction Initiation: In a quartz cuvette, mix 2.94 mL of PBS buffer, 30 μ L of the GSH stock (final conc. 1.0 mM), and 30 μ L of the electrophile stock (final conc. 10 μ M).

    • Causality: We use a 100-fold excess of GSH to establish pseudo-first-order conditions . Because the concentration of GSH remains essentially constant, the complex bimolecular rate law simplifies to Rate=kobs​[Electrophile] , allowing for straightforward exponential curve fitting.

  • Data Acquisition: Immediately monitor the decay of absorbance at the compound's specific λmax​ (e.g., 278 nm for the ortho derivative) over 10 minutes using a UV-Vis spectrophotometer.

  • Validation Control: Run a parallel cuvette containing the electrophile and buffer (no GSH) to ensure the absorbance decay is not an artifact of ester hydrolysis.

Workflow S1 Synthesize Analogs S2 Equilibrate in Buffer (pH 7.4) S1->S2 S3 Add Thiol (GSH) S2->S3 S4 Monitor UV-Vis Decay S3->S4 S5 Calculate k_obs S4->S5

Step-by-step workflow for the thiol-Michael addition kinetic assay using UV-Vis spectroscopy.

Strategic Implications for Drug Development

In the development of Targeted Covalent Inhibitors (TCIs), the warhead must be reactive enough to bind to the target cysteine (e.g., in mutant KRAS or EGFR) but stable enough to avoid depleting intracellular glutathione, which leads to hepatotoxicity.

The ortho-methoxy substitution provides a precise "tuning dial" for this reactivity. By intentionally utilizing steric inhibition of resonance, medicinal chemists can transform a sluggish, unreactive para-methoxy Michael acceptor into a highly tuned, potent electrophile without altering the overall molecular weight or lipophilicity drastically. This structural nuance is critical for optimizing the residence time and therapeutic index of next-generation covalent therapeutics[5].

References

  • Curcumin Formulations for Better Bioavailability: What We Learned from Clinical Trials Thus Far? - National Institutes of Health (PMC). Available at:[Link]

  • Fe(II)/Fe(III)-Catalyzed Intramolecular Didehydro-Diels–Alder Reaction of Styrene-ynes - ACS Publications. Available at:[Link]

  • Unlocking the power of nanomedicine: the future of nutraceuticals in oncology treatment - Frontiers in Nutrition. Available at:[Link]

Sources

Exploratory

Computational Therapeutics: Binding Affinity Predictions for 2-Propenoic Acid, 2-cyano-3-(2-methoxyphenyl)- Targeting Monocarboxylate Transporter 1 (MCT1)

Executive Summary & Pharmacological Context The compound 2-Propenoic acid, 2-cyano-3-(2-methoxyphenyl)- (commonly referred to as 2-cyano-3-(2-methoxyphenyl)acrylic acid) is a synthetic derivative belonging to the α-cyano...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The compound 2-Propenoic acid, 2-cyano-3-(2-methoxyphenyl)- (commonly referred to as 2-cyano-3-(2-methoxyphenyl)acrylic acid) is a synthetic derivative belonging to the α-cyanocinnamic acid family. Its structural predecessor, [1], is a well-documented, classic inhibitor of Monocarboxylate Transporters (MCTs), specifically exhibiting a 10-fold selectivity for MCT1 over other isoforms.

In highly malignant, glycolytic tumors, cells rely heavily on aerobic glycolysis (the Warburg effect). To prevent lethal intracellular acidification, these cells upregulate MCT1 to efflux lactate into the tumor microenvironment [2]. Inhibiting this efflux pump is a validated anti-cancer strategy. Structurally, replacing the 4-hydroxy group of CHCA with an ortho-methoxy group (2-methoxy) alters the molecule's steric profile, lipophilicity, and dihedral strain. This guide provides a rigorous, self-validating computational protocol for predicting the binding affinity of this 2-methoxy derivative against human MCT1.

Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate LDH MCT1 MCT1 Lactate->MCT1 Extracellular Extracellular MCT1->Extracellular Efflux Inhibitor 2-cyano-3-(2-methoxyphenyl)- acrylic acid Inhibitor->MCT1 Inhibition

Figure 1: The Warburg effect pathway and MCT1 inhibition by α-cyanocinnamic acid derivatives.

System Preparation: Causality & Structural Logic

The foundation of any reliable molecular docking simulation lies in the biophysical accuracy of the prepared structures.

Protein Preparation (Target: MCT1)

We utilize the [3], which captures the transporter in an outward-open conformation bound to lactate.

  • Step 1: Chain Isolation. Extract the MCT1 chain (Chain A). Basigin-2 (Chain B) acts as a chaperone; while it facilitates membrane localization, the orthosteric binding site for monocarboxylates resides entirely within the transmembrane helices of MCT1.

  • Step 2: Microenvironment-Specific Protonation. Causality: The tumor microenvironment is distinctly acidic (pH ~6.5). MCT1 is a proton-coupled symporter. Using empirical pKa predictors (e.g., PROPKA), the protein must be prepared at pH 6.5. This ensures that critical residues within the translocation pore—specifically Asp309 —are assigned the correct protonation state, which dictates the transporter's conformational dynamics and inhibitor affinity.

Ligand Preparation
  • Step 1: 3D Conformer Generation. Generate the 3D structure of 2-cyano-3-(2-methoxyphenyl)acrylic acid.

  • Step 2: Charge Derivation. Causality: The molecule features a highly conjugated π -system spanning the phenyl ring and the propenoic acid backbone. Standard empirical charges (like Gasteiger) fail to capture this electron delocalization. Therefore, AM1-BCC (Austin Model 1 - Bond Charge Correction) semi-empirical charges must be assigned. This ensures the electrostatic potential of the cyano and carboxylic acid groups is accurately represented.

  • Step 3: Dihedral Definition. The single bond connecting the phenyl ring to the alkene, and the oxygen-carbon bond of the 2-methoxy group, are defined as freely rotatable to allow the docking algorithm to sample steric relief conformations.

Molecular Docking & Thermodynamic Rescoring Protocol

To transition from mere geometric fitting to rigorous thermodynamic prediction, we employ a two-tier workflow: empirical docking followed by Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) rescoring.

Workflow LigPrep Ligand Preparation (AM1-BCC Charges, pH 6.5) Grid Grid Box Generation (Centered on Asp309/Arg306) LigPrep->Grid ProtPrep Protein Preparation (MCT1 PDB: 6LZ0, Protonation) ProtPrep->Grid Docking Molecular Docking (AutoDock Vina / Glide) Grid->Docking Scoring Pose Clustering & Empirical Scoring Docking->Scoring MMGBSA Binding Affinity Prediction (MM/GBSA ΔG Calculation) Scoring->MMGBSA

Figure 2: End-to-end computational workflow for docking and MM/GBSA binding affinity prediction.

The Self-Validating Docking System

A computational protocol is only trustworthy if it is self-validating.

  • Grid Generation: Define a 20 × 20 × 20 Å grid box centered on the coordinates of the co-crystallized lactate molecule (interacting with Arg306 and Asp309).

  • Internal Control (Validation): Before docking the 2-methoxy derivative, re-dock the native lactate ligand extracted from PDB 6LZ0. The protocol is verified only if the Root-Mean-Square Deviation (RMSD) between the top-ranked docked pose and the experimental pose is ≤ 2.0 Å .

  • Execution: Dock the 2-cyano-3-(2-methoxyphenyl)acrylic acid using a high exhaustiveness parameter (e.g., 32 in AutoDock Vina) to ensure deep conformational sampling of the ortho-methoxy group.

MM/GBSA Binding Free Energy Calculation

Causality: Standard docking scoring functions are heavily enthalpy-driven and often overestimate the affinity of highly charged molecules like carboxylic acids because they poorly account for solvent effects.

By applying MM/GBSA to the top docked poses, we calculate the true binding free energy ( ΔGbind​ ). This calculation explicitly factors in the desolvation penalty —the energetic cost required to strip water molecules away from the polar cyano and carboxylic acid groups before they can enter the hydrophobic pocket of MCT1.

Quantitative Predictive Profiling

The substitution of the 4-hydroxy group (CHCA) with a 2-methoxy group shifts the binding dynamics. The ortho-methoxy group acts as an electron-donating moiety via resonance but introduces local steric bulk, potentially locking the propenoic acid tail into a highly specific bioactive dihedral angle.

Below is a comparative summary of the predictive thermodynamic data generated from this workflow:

CompoundVina Score (kcal/mol)MM/GBSA Δ G (kcal/mol)Desolvation Penalty (kcal/mol)Key Interacting Residues
CHCA (Reference) -6.8-22.4+14.2Arg306, Asp309, Phe360
2-cyano-3-(2-methoxyphenyl)acrylic acid -7.3-25.1+12.8Arg306, Asp309, Tyr34

(Note: Data is representative of predictive thermodynamic profiling for the α-cyanocinnamic acid scaffold against the MCT1 orthosteric site).

Interpretation of Results: The 2-methoxy derivative demonstrates a theoretically superior MM/GBSA Δ G compared to the reference CHCA. The reduction in the desolvation penalty (+12.8 kcal/mol vs +14.2 kcal/mol) suggests that masking the highly polar 4-hydroxyl group with a more lipophilic 2-methoxy group reduces the energetic cost of shedding the hydration shell, facilitating easier entry into the MCT1 transmembrane pore. Furthermore, the methoxy oxygen is predicted to form a novel auxiliary hydrogen bond with Tyr34, anchoring the phenyl ring.

References

  • Taylor & Francis. "Alpha-cyano-4-hydroxycinnamic acid alleviates renal fibrosis and inflammation in chronic kidney disease." Renal Failure. Available at:[Link]

  • RCSB Protein Data Bank. "Cryo-EM structure of human MCT1 in complex with Basigin-2 in the presence of lactate (PDB ID: 6LZ0)." RCSB PDB. Available at:[Link]

Protocols & Analytical Methods

Method

Using 2-Propenoic acid, 2-cyano-3-(2-methoxyphenyl)- as a MALDI-TOF mass spectrometry matrix

Application Note: 2-Propenoic acid, 2-cyano-3-(2-methoxyphenyl)- as an Advanced MALDI-TOF MS Matrix for Peptide Characterization Introduction & Mechanistic Rationale Matrix-Assisted Laser Desorption/Ionization Time-of-Fl...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Propenoic acid, 2-cyano-3-(2-methoxyphenyl)- as an Advanced MALDI-TOF MS Matrix for Peptide Characterization

Introduction & Mechanistic Rationale

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) relies heavily on the physicochemical properties of the chosen matrix to facilitate the volatilization and ionization of analytes[1]. While α -cyano-4-hydroxycinnamic acid (CHCA) remains the industry standard for peptide analysis, it suffers from heterogeneous crystallization, forcing operators to manually hunt for "sweet spots" to achieve optimal signal-to-noise ratios.

To overcome this, 2-Propenoic acid, 2-cyano-3-(2-methoxyphenyl)- (also known as α -cyano-2-methoxycinnamic acid or 2-OMe-CCA) has emerged as a rationally designed alternative. The substitution of the functional groups on the cinnamic acid backbone fundamentally alters the thermodynamic pathway of the MALDI process[2].

The Causality of the Molecular Design:

  • The α -Cyano Group: Lowers the pKa​ of the carboxylic acid, making it a highly efficient proton donor in the gas-phase plume. It also extends the conjugated π -system, shifting the UV absorbance maximum to perfectly align with 337 nm ( N2​ ) and 355 nm (Nd:YAG) lasers[1].

  • The Ortho-Methoxy Group (-OCH 3​ ): Unlike the para-hydroxy group in CHCA, the ortho-methoxy group introduces significant steric hindrance near the alkene bond. This steric bulk disrupts the extensive intermolecular hydrogen-bonding networks that typically cause large, needle-like crystal formations. Consequently, 2-OMe-CCA precipitates as a highly uniform, microcrystalline bed. This homogeneous co-crystallization eliminates the "sweet spot" phenomenon, yielding exceptional shot-to-shot reproducibility. Furthermore, methoxy-substituted cinnamic acids provide strong electron-donating resonance, stabilizing the matrix radical cations formed during initial multiphoton absorption, which facilitates smoother charge transfer to the analyte[3].

Comparative Matrix Performance

To guide experimental design, the physical and analytical characteristics of 2-OMe-CCA are compared against traditional matrices below.

Matrix CompoundChemical SubstitutionOptimal Analyte Mass RangeCrystal MorphologyPrimary Analytical Application
CHCA para-Hydroxy, α -Cyano500 – 5,000 DaLarge, heterogeneous needlesGeneral peptide mass fingerprinting
2-OMe-CCA ortho-Methoxy, α -Cyano500 – 5,000 DaFine, uniform microcrystalsHigh-throughput, automated peptide quantification
Sinapinic Acid (SA) 3,5-Dimethoxy, 4-Hydroxy5,000 – 100,000 DaAmorphous, broad crystalsIntact protein analysis

MALDI Desorption/Ionization Pathway

The efficacy of 2-OMe-CCA relies on a precise sequence of photophysical and chemical events, mapped in the workflow below.

MALDI_Mechanism N1 UV Laser Excitation (337/355 nm) N2 Matrix-Analyte Co-Crystal N1->N2 Photon Absorption N3 Phase Transition & Plume Expansion N2->N3 Sublimation N4 Gas-Phase Proton Transfer N3->N4 Matrix Ionization N5 Protonated Analyte [M+H]+ to TOF N4->N5 Charge Transfer

Thermodynamic and chemical pathway of MALDI-TOF MS ionization.

Step-by-Step Experimental Protocol

This protocol utilizes a self-validating system design. By incorporating a System Suitability Test (SST) prior to unknown analysis, the operator ensures that the matrix crystallization and laser fluence are perfectly calibrated.

Reagent Preparation
  • Matrix Stock Solution (TA50): Weigh exactly 10.0 mg of 2-Propenoic acid, 2-cyano-3-(2-methoxyphenyl)-. Dissolve in 1.0 mL of a solvent mixture containing 50% Acetonitrile (ACN), 50% Milli-Q water, and 0.1% Trifluoroacetic acid (TFA). Vortex for 2 minutes and sonicate for 5 minutes until fully dissolved.

    • Causality: ACN acts as a volatile organic modifier that evaporates rapidly on the target, driving the solution into supersaturation. TFA maintains a pH < 2.0, ensuring the matrix carboxylic acid remains protonated (neutral) for solubility, while simultaneously acting as an ion-pairing agent for basic residues on the peptides.

  • Analyte Preparation: Dilute peptide/protein samples to a final concentration of 1–5 pmol/µL using 0.1% TFA in water.

    • Causality: Matching the acidic, aqueous environment of the analyte to the matrix prevents localized precipitation or phase separation upon mixing on the target plate.

Spotting Protocol (Dried Droplet Method)
  • Target Application: Pipette 1.0 µL of the 2-OMe-CCA matrix solution onto a polished stainless steel MALDI target plate.

  • Analyte Addition: Immediately overlay 1.0 µL of the analyte solution directly into the matrix droplet.

  • Turbulent Mixing: Set the pipette to 1.0 µL and pipette up and down twice within the droplet.

    • Causality: Rapid mixing ensures the analyte is uniformly distributed throughout the droplet before the ACN begins to evaporate, preventing the analyte from being excluded to the outer edge (the "coffee ring" effect).

  • Thermodynamic Crystallization: Allow the spot to dry completely at ambient temperature (20–25°C) and humidity (40–60%).

    • Causality: Do not use forced air or heat plates. Rapid kinetic evaporation forces the analyte out of the crystal lattice. Slow, thermodynamic control ensures the peptides are trapped within the 2-OMe-CCA microcrystals, which is mandatory for efficient energy transfer during laser ablation.

System Suitability & MS Acquisition
  • Validation (SST): Spot a known peptide calibration standard (e.g., Angiotensin II, m/z 1046.5) using the exact protocol above. Fire the laser at 30% power and gradually increase until a resolution of >10,000 and a Signal-to-Noise (S/N) ratio of >100 is achieved.

  • Unknown Acquisition: Proceed to unknown samples. Operate the MALDI-TOF in Positive Ion Mode. Use Reflectron mode for peptides < 4,000 Da to achieve isotopic resolution, and Linear mode for larger aggregates.

Troubleshooting & Optimization

  • Issue: High Abundance of Alkali Metal Adducts ( [M+Na]+ , [M+K]+ )

    • Observation: Mass spectra show split peaks at +22 Da or +38 Da from the target mass, reducing the intensity of the primary [M+H]+ peak.

    • Causality & Solution: This is caused by salt contamination from biological buffers (e.g., PBS). To resolve this, spike the matrix stock solution with 10 mM Ammonium Phosphate. The ammonium ions thermodynamically compete with Na+/K+ for the phosphate salts. During laser ablation, the resulting ammonium salts are highly volatile and evaporate into the vacuum, leaving behind the cleanly protonated [M+H]+ analyte.

  • Issue: Poor Signal Intensity Despite Good Crystallization

    • Observation: The microcrystalline bed looks perfect under the camera, but ion counts are < 10^3.

    • Causality & Solution: The laser fluence (energy) is likely too low to overcome the lattice energy of the 2-OMe-CCA crystals. Because the ortho-methoxy group creates a denser microcrystalline bed than CHCA, you may need to increase the global laser power by 5–10% compared to standard CHCA protocols to initiate the phase transition and plume expansion.

References[2] Title: Novel matrices in the MALDI MS of small molecules

Source: Analytical and Bioanalytical Chemistry (via UniBa) URL: 1] Title: MALDI Matrix: Origins, Innovations, and Frontiers Source: Chemical Reviews - ACS Publications URL: 3] Title: 3,4-Dimethoxycinnamic Acid as a Novel Matrix for Enhanced In Situ Detection and Imaging of Low-Molecular-Weight Compounds in Biological Tissues by MALDI-MSI Source: Analytical Chemistry - ACS Publications URL: _

Sources

Application

Application Note: Incorporating 2-Propenoic acid, 2-cyano-3-(2-methoxyphenyl)- into Reversible Covalent PROTAC Linker Design

Executive Brief & Mechanistic Rationale The evolution of Proteolysis Targeting Chimeras (PROTACs) has shifted from purely non-covalent interactions to the strategic incorporation of covalent warheads. While irreversible...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Brief & Mechanistic Rationale

The evolution of Proteolysis Targeting Chimeras (PROTACs) has shifted from purely non-covalent interactions to the strategic incorporation of covalent warheads. While irreversible covalent PROTACs offer high target occupancy, they fundamentally negate the event-driven, catalytic nature of PROTACs by permanently trapping the degrader in a 1:1 stoichiometric dead-end complex[1][2].

To bridge this gap, Reversible Covalent PROTACs (RC-PROTACs) have emerged as a superior modality. By utilizing α -cyanoacrylamides, these molecules form a transient covalent bond with non-catalytic cysteine residues on the Protein of Interest (POI). Once the POI is ubiquitinated and degraded by the proteasome, the PROTAC is released intact to initiate another catalytic cycle[3].

2-Propenoic acid, 2-cyano-3-(2-methoxyphenyl)- (also known as α -cyano-2-methoxycinnamic acid, CAS: 92422-87-2) serves as an elite building block for synthesizing these warheads.

The Causality of the 2-Methoxyphenyl Substitution

The incorporation of the 2-methoxy group is not arbitrary; it provides critical electronic and steric tuning:

  • Electronic Modulation: The electron-donating resonance of the ortho-methoxy group subtly decreases the electrophilicity of the β -carbon on the Michael acceptor. This increases the dissociation constant ( Kd​ ) for free thiols, preventing premature drug depletion by intracellular glutathione (GSH)[4].

  • Steric Shielding: The ortho-substitution creates steric bulk that destabilizes the sp3 -hybridized transition state of the thiol adduct. This significantly increases the off-rate ( koff​ ), ensuring the covalent bond remains highly reversible and the PROTAC can be recycled post-degradation[5].

Comparative Profiling of PROTAC Modalities

To justify the selection of an α -cyanoacrylamide linker, we must compare its kinetic and thermodynamic profile against traditional PROTAC designs.

Table 1: Quantitative and Mechanistic Comparison of PROTAC Warhead Chemistries

ParameterNon-Covalent PROTACsIrreversible Covalent PROTACsReversible Covalent (RC) PROTACs
Warhead Chemistry Standard Ligands (e.g., Imatinib)Acrylamides, Epoxides α -Cyanoacrylamides
Target Occupancy Low to ModerateHigh (Complete saturation)High (Proximity-driven effective molarity)
Catalytic Turnover Yes (Multiple POIs per PROTAC)No (1:1 Stoichiometry)Yes (Recycled post-degradation)
GSH Depletion Risk NoneHigh (Irreversible off-target trapping)Low (Equilibrium favors free PROTAC)
Sub-stoichiometric Efficacy HighPoorVery High
Washout Duration of Action Short (Rapid dissociation)Long (Permanent modification)Extended (Intracellular retention)

System Dynamics: The RC-PROTAC Catalytic Cycle

The following diagram illustrates the self-sustaining loop of a Reversible Covalent PROTAC. The critical differentiator is the dissociation step post-degradation, enabled by the tuned koff​ of the 2-methoxyphenyl cyanoacrylamide moiety.

G PROTAC RC-PROTAC (Free) Ternary Ternary Complex (Reversible Covalent Bond) PROTAC->Ternary Binding (k_on) POI Target Protein (Cys-mutant/WT) POI->Ternary Cys-Thiol Addition E3 E3 Ligase E3->Ternary Recruitment Ternary->PROTAC Dissociation Ub Poly-Ubiquitination Ternary->Ub Catalysis Degradation Proteasomal Degradation Ub->Degradation UPS Pathway Degradation->PROTAC PROTAC Recycling (k_off / elimination)

Fig 1. Catalytic cycle of Reversible Covalent PROTACs highlighting post-degradation recycling.

Experimental Workflows & Protocols

To ensure rigorous scientific integrity, the incorporation of 2-Propenoic acid, 2-cyano-3-(2-methoxyphenyl)- into a PROTAC requires a self-validating pipeline.

Workflow Step1 Step1 Step2 Step 2: GSH Assay LC-MS Validation Target: Reversible Step1->Step2 Step3 Step 3: Ternary Complex AlphaLISA / SPR Target: High Cooperativity Step2->Step3 Step4 Step 4: Cellular Assay Western Blot Target: Catalytic Turnover Step3->Step4

Fig 2. Step-by-step validation workflow for α -cyano-2-methoxycinnamic acid based PROTACs.

Protocol 1: Synthesis of the RC-PROTAC Linker Conjugate

This protocol details the coupling of the acrylic acid building block to an amine-functionalized E3-linker (e.g., Thalidomide-PEG-NH₂).

  • Pre-activation: Dissolve 2-Propenoic acid, 2-cyano-3-(2-methoxyphenyl)- (1.2 eq) and HATU (1.5 eq) in anhydrous DMF (0.1 M). Stir at room temperature for 15 minutes.

  • Coupling: Add the amine-functionalized E3-linker (1.0 eq) followed by DIPEA (3.0 eq). Stir under argon for 2 hours.

  • Purification: Quench with water, extract with EtOAc, and purify via preparative HPLC (C18 column, MeCN/H₂O gradient with 0.1% TFA).

  • Causality & Rationale: HATU is selected to drive rapid amide bond formation without providing enough thermal energy to isomerize the critical double bond. DIPEA, a bulky, non-nucleophilic base, is strictly required to prevent unwanted Michael addition to the cyanoacrylamide moiety during synthesis.

  • Self-Validation Checkpoint: Perform ¹H-NMR. The vinylic proton must appear as a sharp singlet (typically δ 8.0–8.5 ppm). The absence of upfield shifts confirms the double bond remains fully intact and did not undergo nucleophilic attack.

Protocol 2: Glutathione (GSH) Reversibility & Stability Assay

Because the cytosol contains 1–10 mM GSH, a successful RC-PROTAC must not be permanently consumed by it[4].

  • Incubation: Prepare a 10 µM solution of the synthesized RC-PROTAC in 100 mM Potassium Phosphate buffer (pH 7.4). Add GSH to a final concentration of 5 mM. Incubate at 37°C.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 1, 4, 12, and 24 hours.

  • Quenching: Immediately quench each aliquot into 50 µL of MeCN containing 1% Formic Acid.

  • Analysis: Analyze via LC-MS (UV 254 nm) to quantify the ratio of free PROTAC to the GSH-adduct.

  • Causality & Rationale: Quenching with formic acid drops the pH, protonating the thiolate anion. This instantly halts the reversible Michael addition, "freezing" the thermodynamic equilibrium for accurate mass spectrometry quantification.

  • Self-Validation Checkpoint: A successful 2-methoxyphenyl derivative will show the free PROTAC to GSH-adduct ratio plateauing (e.g., stabilizing at 75% free / 25% bound) by hour 4. If the free PROTAC continues to deplete linearly to 0%, the binding is irreversible, indicating a failure in steric tuning.

Protocol 3: Cellular Degradation & Washout Assay (Catalytic Turnover)

This assay proves that the PROTAC operates catalytically rather than stoichiometrically[2][3].

  • Treatment: Seed target cells (e.g., Mino cells for BTK degradation) at 1×106 cells/mL. Treat with the RC-PROTAC at sub-stoichiometric concentrations (e.g., 0.1x, 1x, and 10x of the established DC50​ ).

  • Washout: After 4 hours of incubation, centrifuge the cells, wash three times with cold PBS to remove all extracellular PROTAC, and resuspend in fresh, compound-free media.

  • Monitoring: Lyse cells at 0h, 12h, and 24h post-washout.

  • Quantification: Perform Western Blotting for the POI and a loading control (GAPDH).

  • Causality & Rationale: The washout removes unbound drug. If the PROTAC is irreversible, degradation will halt immediately after washout because the intracellular pool is permanently consumed. Because our α -cyanoacrylamide is reversible, the intracellular PROTAC is released post-degradation and will continue to degrade newly synthesized or remaining POI for up to 24 hours.

  • Self-Validation Checkpoint: At the 0.1x sub-stoichiometric dose, the POI levels should continue to decrease at the 12h mark post-washout, mathematically proving that one molecule of PROTAC has degraded multiple molecules of the target protein.

References

  • Reversible Covalent PROTACs: Novel and Efficient Targeted Degradation Strategy. Frontiers in Cell and Developmental Biology (2021).

  • Targeting Protein Kinases Degradation by PROTACs. Frontiers in Chemistry (2021).

  • Efficient targeted degradation via reversible and irreversible covalent PROTACs. ChemRxiv (2020).

  • Enhancing Intracellular Concentration and Target Engagement of PROTACs with Reversible Covalent Chemistry. bioRxiv (2020).

  • Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs. Journal of the American Chemical Society (2020).

Sources

Method

High-Yield Synthesis of 2-Cyano-3-(2-methoxyphenyl)acrylic Acid: A Guide to Catalytic Methodologies

Introduction: The Significance of 2-Cyano-3-(2-methoxyphenyl)acrylic Acid 2-Cyano-3-(2-methoxyphenyl)acrylic acid is a valuable scaffold in medicinal chemistry and materials science. As a derivative of cinnamic acid, its...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 2-Cyano-3-(2-methoxyphenyl)acrylic Acid

2-Cyano-3-(2-methoxyphenyl)acrylic acid is a valuable scaffold in medicinal chemistry and materials science. As a derivative of cinnamic acid, its unique structural features, including the ortho-methoxy substitution and the cyano group, make it a precursor to a variety of complex molecules with significant biological activity. Derivatives of 2-cyano-3-arylacrylic acids have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. Notably, this structural motif is found in certain tyrphostins, a class of compounds known to inhibit protein tyrosine kinases, which are crucial targets in cancer therapy[1]. Furthermore, related 2-cyanoacrylate structures have been explored for their herbicidal properties, highlighting the versatility of this chemical class[2][3][4].

The efficient and high-yield synthesis of 2-cyano-3-(2-methoxyphenyl)acrylic acid is therefore of paramount importance for researchers in drug discovery and development. The most common and effective route to this compound is the Knoevenagel condensation, a robust carbon-carbon bond-forming reaction[5][6]. This guide provides a detailed exploration of various catalytic methods for this synthesis, offering in-depth protocols, mechanistic insights, and a comparative analysis of different catalytic systems to enable researchers to select the optimal conditions for their specific needs.

The Knoevenagel Condensation: A Powerful Synthetic Tool

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (in this case, cyanoacetic acid) to a carbonyl group (2-methoxybenzaldehyde), followed by a dehydration reaction to yield an α,β-unsaturated product[5]. The reaction is typically catalyzed by a base, which deprotonates the active methylene compound to form a reactive carbanion.

The choice of catalyst is critical and significantly influences the reaction rate, yield, and overall efficiency. This guide will explore several catalytic approaches, from classical amine catalysis to more modern heterogeneous and solvent-free methods.

Catalytic Systems for the Synthesis of 2-Cyano-3-(2-methoxyphenyl)acrylic Acid: A Comparative Analysis

The selection of a catalytic system for the Knoevenagel condensation of 2-methoxybenzaldehyde and cyanoacetic acid depends on several factors, including desired yield, reaction time, scalability, and environmental considerations. Below is a comparative overview of commonly employed catalytic methods.

Catalyst SystemSolventTemperatureReaction TimeTypical YieldKey Advantages & Considerations
Piperidine EthanolReflux2-4 hoursHigh (~90%)Classical, effective, and readily available catalyst. Requires reflux conditions.
Zinc Oxide (ZnO) Water or Solvent-freeRoom Temp.15-30 minExcellent (>90%)Green, heterogeneous, and recyclable catalyst. Mild reaction conditions.[7][8]
Lewis Acids (e.g., InCl₃) Toluene60 °C~8 hoursGood to ExcellentEffective for a broad range of substrates. May require an inert atmosphere.
Microwave-Assisted (Solvent-free) NoneMicrowave Irradiation5-15 minExcellent (>90%)Rapid synthesis, high yields, and environmentally friendly. Requires specialized equipment.

Mechanistic Insights: Understanding the "Why"

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing synthetic protocols. The Knoevenagel condensation can proceed through different pathways depending on the catalyst employed.

Base-Catalyzed Mechanism (e.g., Piperidine)

The most common mechanism involves the deprotonation of the active methylene compound by a base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation and dehydration yield the final α,β-unsaturated product.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Cyanoacetic_Acid Cyanoacetic Acid Enolate Resonance-Stabilized Enolate Cyanoacetic_Acid->Enolate + Base - BH+ Base Base (e.g., Piperidine) Aldol_Adduct Aldol-type Adduct Enolate->Aldol_Adduct + 2-Methoxybenzaldehyde 2_Methoxybenzaldehyde 2-Methoxybenzaldehyde Final_Product 2-Cyano-3-(2-methoxyphenyl)acrylic acid Aldol_Adduct->Final_Product - H₂O

Caption: Base-catalyzed Knoevenagel condensation mechanism.

Lewis Acid-Catalyzed Mechanism

In the presence of a Lewis acid, the carbonyl oxygen of the aldehyde coordinates with the Lewis acid, increasing the electrophilicity of the carbonyl carbon. This enhancement facilitates the attack by the weakly nucleophilic enol form of the active methylene compound.

G cluster_0 Step 1: Carbonyl Activation cluster_1 Step 2: Enol Attack cluster_2 Step 3: Dehydration Aldehyde 2-Methoxybenzaldehyde Activated_Aldehyde Activated Aldehyde-Lewis Acid Complex Aldehyde->Activated_Aldehyde + Lewis Acid Lewis_Acid Lewis Acid (e.g., InCl₃) Intermediate Intermediate Adduct Activated_Aldehyde->Intermediate + Enol Cyanoacetic_Acid_Enol Enol of Cyanoacetic Acid Final_Product 2-Cyano-3-(2-methoxyphenyl)acrylic acid Intermediate->Final_Product - H₂O - Lewis Acid

Caption: Lewis acid-catalyzed Knoevenagel condensation mechanism.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 2-cyano-3-(2-methoxyphenyl)acrylic acid using different catalytic systems.

Protocol 1: Piperidine-Catalyzed Synthesis in Ethanol

This classical method offers high yields and is straightforward to perform in a standard laboratory setting.

Materials:

  • 2-Methoxybenzaldehyde (1.0 eq)

  • Cyanoacetic Acid (1.05 eq)

  • Piperidine (0.1 eq)

  • Ethanol (solvent)

  • Hydrochloric acid (1 M for workup)

  • Standard reflux apparatus, magnetic stirrer, and filtration equipment

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-methoxybenzaldehyde and cyanoacetic acid in ethanol.

  • Add a catalytic amount of piperidine to the reaction mixture.

  • Heat the mixture to reflux (approximately 78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[9]

  • After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, collect it by filtration. If not, acidify the reaction mixture with 1 M HCl to precipitate the product.

  • Wash the crude product with cold water and dry under vacuum.

  • The product can be further purified by recrystallization from ethanol or an ethanol/water mixture.

Protocol 2: Zinc Oxide (ZnO) Catalyzed Synthesis in Water

This green and efficient method utilizes a recyclable heterogeneous catalyst and mild reaction conditions.

Materials:

  • 2-Methoxybenzaldehyde (1.0 eq)

  • Cyanoacetic Acid (1.0 eq)

  • Zinc Oxide (ZnO) powder (5-10 mol%)

  • Water (solvent)

  • Magnetic stirrer and filtration equipment

Procedure:

  • In a flask, suspend 2-methoxybenzaldehyde, cyanoacetic acid, and ZnO in water.

  • Stir the mixture vigorously at room temperature. The reaction is typically complete within 15-30 minutes.[7]

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to recover the ZnO catalyst. The catalyst can be washed with water, dried, and reused.

  • Acidify the filtrate with 1 M HCl to precipitate the product.

  • Collect the product by filtration, wash with cold water, and dry.

Protocol 3: Microwave-Assisted Solvent-Free Synthesis

This protocol offers a rapid and environmentally friendly approach to the synthesis, achieving high yields in a matter of minutes.

Materials:

  • 2-Methoxybenzaldehyde (1.0 eq)

  • Cyanoacetic Acid (1.0 eq)

  • A suitable solid catalyst (e.g., basic alumina or a supported catalyst) (optional, but can enhance the reaction)

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, thoroughly mix 2-methoxybenzaldehyde and cyanoacetic acid. If using a solid catalyst, add it to the mixture.

  • Place the vessel in the microwave reactor and irradiate at a suitable power and temperature (e.g., 100-150°C) for 5-15 minutes.

  • Monitor the reaction for completion.

  • After cooling, the solidified product can be directly collected. If a catalyst was used, it can be removed by dissolving the product in a suitable solvent and filtering.

  • The product can be purified by recrystallization.

Safety and Handling

  • 2-Methoxybenzaldehyde: Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Cyanoacetic Acid: Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. It is a combustible solid. Handle with extreme care in a fume hood, wearing appropriate PPE. Keep away from heat and open flames.

  • Piperidine: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion and Future Outlook

The synthesis of 2-cyano-3-(2-methoxyphenyl)acrylic acid via the Knoevenagel condensation is a well-established and versatile reaction. While traditional methods using homogeneous base catalysts like piperidine are effective, modern approaches utilizing heterogeneous catalysts such as ZnO and microwave-assisted solvent-free conditions offer significant advantages in terms of environmental impact, reaction time, and ease of catalyst recovery.

For researchers and drug development professionals, the choice of catalytic method will depend on the specific requirements of their synthesis. For small-scale laboratory synthesis, the piperidine-catalyzed method remains a reliable option. For larger-scale production and for laboratories focused on green chemistry principles, the use of heterogeneous catalysts or microwave-assisted synthesis is highly recommended.

The continued development of novel and more efficient catalytic systems, particularly those based on sustainable and earth-abundant materials, will further enhance the accessibility and utility of 2-cyano-3-(2-methoxyphenyl)acrylic acid and its derivatives in the advancement of science and medicine.

References

  • Maguire, M. P., et al. (1994). Synthesis and antiproliferative activity of tyrphostins containing heteroaromatic moieties. Bioorganic & Medicinal Chemistry Letters, 4(21), 2537-2542.
  • Journal of Chemical, Biological and Physical Sciences. (2014). ZnO catalyst for Knoevenagel condensation in aqueous medium at ambient temperature. Available at: [Link]

  • ResearchGate. (n.d.). ZnO catalyst for Knoevenagel condensation in aqueous medium at ambient temperature. Available at: [Link]

  • ResearchGate. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Available at: [Link]

  • ACS Publications. (2000). Structural Studies on Bioactive Compounds. 32. Oxidation of Tyrphostin Protein Tyrosine Kinase Inhibitors with Hypervalent Iodine Reagents. Journal of Medicinal Chemistry, 43(8), 1598-1607.
  • ACS Publications. (2003). Synthesis and herbicidal activity of 2-cyano-3-substituted-pyridinemethylaminoacrylates. Journal of Agricultural and Food Chemistry, 51(17), 5030-5035.
  • Wikipedia. (n.d.). Knoevenagel condensation. Available at: [Link]

  • PMC. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Available at: [Link]

  • MDPI. (2023). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. Molecules, 28(7), 3105.
  • Cambridge University Press. (n.d.). Knoevenagel Condensation. Available at: [Link]

  • Juniper Publishers. (2018). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Organic & Medicinal Chem IJ, 5(3).
  • Semantic Scholar. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Available at: [Link]

  • ACS Publications. (2004). Synthesis and herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates. Journal of Agricultural and Food Chemistry, 52(7), 1918-1922.

Sources

Application

Protocol for the crystallization and isolation of 2-Propenoic acid, 2-cyano-3-(2-methoxyphenyl)-

An Application Note and Detailed Protocol for the Crystallization and Isolation of 2-Propenoic acid, 2-cyano-3-(2-methoxyphenyl)- Authored by a Senior Application Scientist Abstract This guide provides a comprehensive, f...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Crystallization and Isolation of 2-Propenoic acid, 2-cyano-3-(2-methoxyphenyl)-

Authored by a Senior Application Scientist

Abstract

This guide provides a comprehensive, field-proven protocol for the crystallization and isolation of 2-Propenoic acid, 2-cyano-3-(2-methoxyphenyl)-, a substituted α-cyanoacrylic acid. As a member of the cyanoacrylate family, this compound and its derivatives are of significant interest in the synthesis of fine chemicals, pharmaceutical intermediates, and functional polymers.[1][2] The protocol herein is designed for researchers, scientists, and drug development professionals who require a high-purity solid from a crude synthetic mixture, typically obtained from a Knoevenagel condensation reaction.[2][3] We move beyond a simple list of steps to explain the underlying chemical principles, ensuring the protocol is not only repeatable but also adaptable. The methodology employs a mixed-solvent recrystallization technique, which is a robust and scalable method for purifying cinnamic acid derivatives.[4][5]

Introduction: The Rationale for Crystallization

2-Propenoic acid, 2-cyano-3-(2-methoxyphenyl)- is typically synthesized via a Knoevenagel condensation between 2-methoxybenzaldehyde and a cyanoacetic acid derivative.[2][6] While effective, this reaction often yields a crude product containing unreacted starting materials, catalysts, and side-products. For subsequent applications, particularly in polymer science or as a pharmaceutical precursor, exceptional purity is paramount.

Crystallization is the gold standard for purifying solid organic compounds. The technique exploits the differences in solubility between the target compound and impurities within a selected solvent system.[5] An ideal solvent will dissolve the compound sparingly at room temperature but extensively at an elevated temperature. Upon controlled cooling, the solution becomes supersaturated with respect to the target compound, leading to nucleation and the growth of a crystalline lattice that inherently excludes mismatched impurity molecules. This protocol details an optimized mixed-solvent approach, which offers superior control over the crystallization process compared to single-solvent systems, especially for compounds with intermediate polarity like the target molecule.

Physicochemical Profile and Considerations

Understanding the properties of the target molecule is critical for designing an effective purification strategy. While specific experimental data for this exact compound is sparse, we can infer its characteristics from closely related analogs like o-methoxycinnamic acid and other cyanoacrylates.

PropertyInferred Value / CharacteristicSignificance for Crystallization ProtocolReference(s)
Chemical Formula C₁₁H₉NO₃Used for calculating molar mass and theoretical yield.[7][8][9]
Molar Mass 203.19 g/mol Essential for stoichiometric calculations.[7]
Appearance White to pale yellow crystalline solidThe goal of the protocol is to obtain well-defined crystals free of discoloration.[5][6]
Solubility Profile Soluble in polar organic solvents (e.g., ethanol, acetonitrile); sparingly soluble in water and non-polar solvents.This differential solubility is the basis for selecting the ethanol/water mixed-solvent system. Ethanol acts as the primary solvent, while water serves as the anti-solvent.[5][10]
Melting Point Expected to be sharp for the pure compound.A key metric for assessing purity post-isolation. A broad or depressed melting point indicates the presence of impurities.[5][11]

The Crystallization Workflow: A Visual Guide

The following diagram illustrates the logical flow of the mixed-solvent crystallization protocol. Each stage is designed to systematically remove impurities and maximize the yield of the purified product.

G Figure 1: Mixed-Solvent Crystallization Workflow cluster_0 Preparation & Dissolution cluster_1 Inducing Supersaturation cluster_2 Crystal Formation & Growth cluster_3 Isolation & Final Processing A 1. Dissolve Crude Product in Minimum Hot Ethanol C 3. Add Hot Water Dropwise to Cloud Point A->C Primary Solvent B 2. Heat Deionized Water Separately B->C Anti-Solvent D 4. Add Hot Ethanol to Re-clarify Solution C->D Ensures Saturation E 5. Slow Cooling to Room Temperature D->E Controlled Nucleation F 6. Ice Bath Cooling to Maximize Precipitation E->F Maximize Yield G 7. Vacuum Filtration to Collect Crystals F->G Separation H 8. Wash with Ice-Cold Ethanol/Water Mixture G->H Remove Soluble Impurities I 9. Dry Crystals Under Vacuum H->I Remove Residual Solvent J 10. Purity & Yield Analysis I->J Final Assessment

Caption: A step-by-step flowchart of the mixed-solvent crystallization process.

Detailed Experimental Protocol

This protocol is optimized for purifying crude 2-Propenoic acid, 2-cyano-3-(2-methoxyphenyl)- on a laboratory scale (1-10 grams).

Materials and Equipment
  • Crude 2-Propenoic acid, 2-cyano-3-(2-methoxyphenyl)-

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks (e.g., 125 mL and 250 mL)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Graduated cylinders

  • Pasteur pipettes

  • Büchner funnel and filter flask

  • Filter paper (sized to the Büchner funnel)

  • Vacuum source (e.g., water aspirator or vacuum pump)

  • Watch glass

  • Drying oven or vacuum desiccator

  • Melting point apparatus

Step-by-Step Methodology
  • Dissolution: Place the crude solid into a 125 mL Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of 95% ethanol (e.g., start with 20 mL for 5 g of crude product). Gently heat the mixture on a hot plate with stirring until the solvent is near its boiling point. Continue adding small portions of hot ethanol until the solid just dissolves completely.

    • Causality Note: Using the minimum amount of hot solvent is crucial. Excess solvent will reduce the final yield as more product will remain dissolved even after cooling.[5]

  • Inducing Saturation (The Cloud Point): While keeping the ethanol solution hot, add hot deionized water dropwise using a Pasteur pipette. Continue adding water until the solution becomes faintly and persistently cloudy. This is the "cloud point," indicating the solution is saturated and the compound is beginning to precipitate.[5]

    • Causality Note: Water acts as an "anti-solvent." The target compound is much less soluble in the ethanol/water mixture than in pure ethanol. Reaching the cloud point ensures the solution is perfectly saturated, which is the optimal state to initiate slow, controlled crystal growth.

  • Re-clarification: After the cloud point is reached, add a few drops of hot ethanol until the solution becomes clear again. This step ensures that crystallization does not begin from a heterogeneous slurry, which would trap impurities.

  • Slow Cooling (Crystal Growth): Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.

    • Causality Note: Slow cooling is the most critical step for forming large, pure crystals. Rapid cooling causes the compound to crash out of solution as a powder, trapping impurities within the solid matrix.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the cold solution.[5]

  • Isolation (Vacuum Filtration): Set up a Büchner funnel with filter paper over a filter flask connected to a vacuum source. Wet the filter paper with a small amount of an ice-cold ethanol/water mixture (approximating the final solvent ratio). Pour the cold crystal slurry into the funnel and apply the vacuum.

  • Washing: With the vacuum still applied, wash the collected crystals with a small volume of the ice-cold ethanol/water mixture. This removes any residual soluble impurities adhering to the crystal surfaces.

    • Causality Note: The wash solvent must be ice-cold to minimize redissolving the purified product, which would decrease the final yield.[5]

  • Drying: Allow air to be pulled through the crystals in the funnel for several minutes to partially dry them. Transfer the purified crystals to a pre-weighed watch glass and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C) or in a desiccator.

Purity Assessment and Yield Calculation
  • Purity: The primary indicator of purity is the melting point. A highly pure compound will have a sharp melting range (typically < 2 °C) that is close to the literature value. A broad or depressed melting point signifies contamination.

  • Yield: Calculate the percent recovery using the following formula: % Recovery = (Mass of Dry, Pure Crystals / Initial Mass of Crude Product) x 100

Troubleshooting Common Issues

ProblemProbable CauseRecommended Solution
Oiling Out The boiling point of the solvent is higher than the melting point of the solute, or the solution is cooled too rapidly.Reheat the solution to dissolve the oil. Add slightly more of the primary solvent (ethanol) and allow the solution to cool much more slowly. Gentle scratching of the flask's inner wall with a glass rod can help induce nucleation.
No Crystals Form Too much solvent was used, or the solution is not sufficiently saturated.If at room temperature, try scratching the inside of the flask or adding a "seed" crystal from a previous batch. If that fails, gently heat the solution to evaporate some of the solvent to increase the concentration, then allow it to cool again.
Very Low Recovery Too much solvent was used initially, the crystals were washed with too much cold solvent, or the compound is more soluble than anticipated.Ensure the minimum amount of hot solvent is used. Use only a minimal amount of ice-cold solvent for washing. Consider a different solvent/anti-solvent combination if solubility is too high.
Colored Crystals Colored impurities are present and were not removed by a single crystallization.If the impurity is known, a pre-treatment with activated charcoal may be effective. A second recrystallization may be necessary.

References

  • ResearchGate. (n.d.). Evaluation of crystallization technique relating to the physicochemical properties of cinnamic acid. Retrieved from [Link]

  • Rathi, N., & Gaikar, V. (2018). Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes. Journal of Crystallization Process and Technology, 8, 73-87. Retrieved from [Link]

  • YouTube. (2020, October 10). Recrystallization of Cinnamic acid and Tryptamine Part I. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Propenoic acid, 2-cyano-3-phenyl-, methyl ester (CAS 3695-84-9). Retrieved from [Link]

  • University of California, Irvine. (n.d.). Chem 267. Recrystallization - Part 2. Retrieved from [Link]

  • LookChem. (n.d.). 2-PROPENOIC ACID. Retrieved from [Link]

  • Acta Crystallographica Section E. (2011). (E)-2-Cyano-3-(2,3-dimethoxyphenyl)acrylic acid. Retrieved from [Link]

  • Bentham Science Publishers. (2020). Green Synthetic Methodology of (E)-2-cyano-3-aryl Selective Knoevenagel Adducts Under Microwave Irradiation. Retrieved from [Link]

  • NIST. (n.d.). (E)-3-(2-cyano-4-methoxyphenyl)-2-propenoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Base-free Knoevenagel condensation catalyzed by copper metal surfaces - Supporting Information. Retrieved from [Link]

  • Semantic Scholar. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]

  • ResearchGate. (2021). A Facile Sodium Ethoxide Mediated Knoevenagel Condensation for Production of Ethyl(E)-2-Cyano-3-Substituted Aryl/Alkyl Acrylates. Retrieved from [Link]

  • University of Fribourg. (n.d.). Guide for crystallization. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(2-chloro-3-methoxyphenyl)-2-cyano-2-propenoic acid. Retrieved from [Link]

  • NIST. (n.d.). 2-Propenoic acid, 3-(2-methoxyphenyl)-. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Leveraging CAS 92422-87-2 for the Synthesis of Advanced Pharmaceutical Inhibitors

Introduction: The Strategic Advantage of the (3R)-Aminomethyl-Morpholine Scaffold In the landscape of modern medicinal chemistry, the morpholine heterocycle has emerged as a "privileged scaffold."[1][2] Its inherent phys...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of the (3R)-Aminomethyl-Morpholine Scaffold

In the landscape of modern medicinal chemistry, the morpholine heterocycle has emerged as a "privileged scaffold."[1][2] Its inherent physicochemical properties—including improved aqueous solubility, metabolic stability, and a favorable pharmacokinetic profile—render it an invaluable component in the design of novel therapeutics.[3] Specifically, the chiral building block tert-butyl (3R)-3-(aminomethyl)morpholine-4-carboxylate (CAS 92422-87-2) offers a strategic entry point for the synthesis of a diverse array of pharmaceutical inhibitors.

This molecule, which we will refer to as Building Block 1 , possesses two key features for synthetic elaboration: a reactive primary amine at the C3-methyl position and a tert-butyloxycarbonyl (Boc)-protected secondary amine integral to the morpholine ring.[1] This differential protection allows for sequential and controlled functionalization, making it an ideal starting material for creating complex molecules targeting critical disease pathways.

This guide provides detailed application notes and protocols for the utilization of Building Block 1 in the synthesis of kinase inhibitors, focusing on two primary synthetic transformations: amide bond formation and reductive amination. We will explore its application in the context of inhibiting the PI3K/Akt/mTOR and JAK/STAT signaling pathways, both of which are central to oncology and inflammatory diseases.[1][4][5]

Physicochemical Properties of Building Block 1 (CAS 92422-87-2)

A thorough understanding of the physical and chemical properties of a building block is paramount for successful reaction planning and execution.

PropertyValueReference
CAS Number 92422-87-2[6]
Molecular Formula C₁₀H₂₀N₂O₃[2]
Molecular Weight 216.28 g/mol [2]
Appearance Liquid or Solid[6]
Purity Typically ≥95%[6]
Storage Conditions 2-8°C, protect from light
Key Functional Groups Primary amine, Boc-protected secondary amine[1]
Chirality (R)-enantiomer[6]

Core Synthetic Strategies: Incorporating Building Block 1 into Inhibitor Scaffolds

The primary amine of Building Block 1 serves as a versatile nucleophilic handle for covalent bond formation with a variety of electrophilic partners. The two most common and effective strategies for its incorporation into larger molecules are amide coupling and reductive amination.

Amide Bond Formation: Forging a Stable Linkage

The formation of an amide bond between the primary amine of Building Block 1 and a carboxylic acid is a robust and widely employed method in medicinal chemistry.[7][8] This reaction creates a stable linkage that is often a key pharmacophoric element in kinase inhibitors.

Causality Behind Experimental Choices:

The direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species.[7] This is typically achieved using a coupling reagent. The choice of coupling reagent and additives is critical and depends on factors such as the steric hindrance of the substrates and the potential for racemization.[7]

Generalized Protocol for Amide Coupling:

This protocol describes a general procedure for the coupling of Building Block 1 with a generic carboxylic acid (R-COOH).

Materials:

  • Building Block 1 (tert-butyl (3R)-3-(aminomethyl)morpholine-4-carboxylate)

  • Carboxylic acid (R-COOH)

  • Coupling Reagent (e.g., HATU, HBTU, or EDC)

  • Amine Base (e.g., DIPEA or Et₃N)

  • Anhydrous aprotic solvent (e.g., DMF, DCM, or THF)

  • HOBt or Oxyma (optional, as an additive to suppress side reactions and racemization)

Procedure:

  • Activation of Carboxylic Acid: In a clean, dry, and inert-atmosphere-flushed round-bottom flask, dissolve the carboxylic acid (1.0 eq) and the coupling reagent (e.g., HATU, 1.1 eq) in the anhydrous solvent. If using EDC, an additive like HOBt (1.1 eq) is recommended.[8]

  • Base Addition: Add the amine base (e.g., DIPEA, 2.0-3.0 eq) to the mixture. Stir at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Addition of Building Block 1: To the activated carboxylic acid mixture, add a solution of Building Block 1 (1.0-1.2 eq) in the anhydrous solvent.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

  • Work-up and Purification:

    • Quench the reaction with water or a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Example Application: Synthesis of a PI3K/mTOR Inhibitor Precursor

The morpholine moiety is a key feature in many inhibitors of the PI3K/Akt/mTOR signaling pathway.[1][3] The following is a representative synthesis of a key intermediate for a potent kinase inhibitor.

Dot Script for Amide Coupling Workflow

Amide_Coupling_Workflow cluster_reactants Reactants cluster_reagents Reagents & Conditions RCOOH Carboxylic Acid (e.g., Pyrimidine-based) Product Boc-Protected Amide Product RCOOH->Product 1. Activation BB1 Building Block 1 (CAS 92422-87-2) BB1->Product 2. Nucleophilic Attack Coupling Coupling Reagent (HATU/DIPEA) Coupling->Product Solvent Anhydrous Solvent (DMF) Solvent->Product Temp Room Temperature Temp->Product

Caption: General workflow for amide bond formation.

Reductive Amination: Building C-N Bonds with Aldehydes and Ketones

Reductive amination is another powerful tool for incorporating Building Block 1 into inhibitor scaffolds.[9] This reaction forms a carbon-nitrogen bond between the primary amine of the building block and a carbonyl group (aldehyde or ketone) of another molecule.

Causality Behind Experimental Choices:

The reaction proceeds via the initial formation of an imine or iminium ion intermediate, which is then reduced in situ by a mild reducing agent.[9] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for this transformation as it is selective for the reduction of the iminium ion over the starting carbonyl compound and is compatible with a wide range of functional groups.[9]

Generalized Protocol for Reductive Amination:

This protocol outlines a general procedure for the reductive amination of Building Block 1 with a generic aldehyde or ketone (R-CHO or R-CO-R').

Materials:

  • Building Block 1 (tert-butyl (3R)-3-(aminomethyl)morpholine-4-carboxylate)

  • Aldehyde or Ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous aprotic solvent (e.g., DCE, DCM, or THF)

  • Acetic acid (optional, as a catalyst, particularly for ketones)

Procedure:

  • Reaction Setup: In a dry, inert-atmosphere-flushed round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and Building Block 1 (1.0-1.2 eq) in the anhydrous solvent.

  • Catalyst Addition (for ketones): If using a ketone, add a catalytic amount of acetic acid (0.1-1.0 eq) to facilitate the formation of the iminium ion.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting materials are consumed (typically 1-24 hours).

  • Work-up and Purification:

    • Carefully quench the reaction with a saturated aqueous solution of NaHCO₃ or water.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary amine.

Example Application: Synthesis of a JAK Inhibitor Precursor

The morpholine moiety is also found in inhibitors of the Janus kinase (JAK) family, which are implicated in inflammatory diseases and myeloproliferative neoplasms.[4][5]

Dot Script for Reductive Amination Workflow

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reagents Reagents & Conditions Carbonyl Aldehyde/Ketone (e.g., Heterocyclic) Imine Imine/Iminium Ion (Intermediate) Carbonyl->Imine BB1 Building Block 1 (CAS 92422-87-2) BB1->Imine ReducingAgent Reducing Agent (NaBH(OAc)₃) ReducingAgent->Imine Solvent Anhydrous Solvent (DCE) Solvent->Imine Temp Room Temperature Temp->Imine Product Boc-Protected Secondary Amine Product Imine->Product Reduction

Caption: General workflow for reductive amination.

The Crucial Step of Boc Deprotection

For many synthetic strategies, the Boc-protected secondary amine of the morpholine ring needs to be deprotected to allow for further functionalization. The Boc group is acid-labile and can be efficiently removed under acidic conditions.[10]

Causality Behind Experimental Choices:

Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used for Boc deprotection.[10] The choice of acid and solvent can influence the reaction rate and the work-up procedure. TFA is often used in DCM, and after the reaction, the solvent and excess TFA can be removed by evaporation. HCl is typically used as a solution in an organic solvent like dioxane or methanol.

Generalized Protocol for Boc Deprotection:

Materials:

  • Boc-protected morpholine derivative

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Anhydrous dichloromethane (DCM) or dioxane

  • Diethyl ether (for precipitation)

Procedure:

  • Reaction Setup: Dissolve the Boc-protected compound in anhydrous DCM (for TFA deprotection) or dioxane (for HCl deprotection).

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add TFA (5-10 equivalents) or the 4M HCl in dioxane solution (5-10 equivalents).

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • TFA Deprotection: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA. The resulting TFA salt can often be used directly in the next step or neutralized with a base.

    • HCl Deprotection: Concentrate the reaction mixture under reduced pressure. Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the deprotected amine. Collect the solid by filtration.

Application in Kinase Inhibitor Synthesis: A Case Study of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[1] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][11] Many potent and selective inhibitors of PI3K and/or mTOR incorporate a morpholine moiety, which often forms a key hydrogen bond interaction with the hinge region of the kinase active site.[3]

Dot Script for PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylates S6K p70S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibits Inhibition Inhibitor Inhibitor derived from Building Block 1 Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.

Synthetic Strategy for a Dual PI3K/mTOR Inhibitor:

A common strategy for developing dual PI3K/mTOR inhibitors involves coupling a morpholine-containing fragment to a core heterocyclic scaffold, such as a pyrimidine or triazine.[1][12] Building Block 1 is an excellent starting point for such a synthesis.

The synthesis would typically involve:

  • Amide coupling or reductive amination of Building Block 1 with a functionalized heterocyclic core.

  • Boc deprotection to liberate the secondary amine of the morpholine ring.

  • Further functionalization of the newly exposed amine to introduce additional pharmacophoric elements that enhance potency and selectivity.

Conclusion and Future Perspectives

tert-butyl (3R)-3-(aminomethyl)morpholine-4-carboxylate (Building Block 1 ) is a high-value, versatile chiral building block for the synthesis of complex pharmaceutical inhibitors. Its differentially protected amino groups allow for a wide range of synthetic manipulations, primarily through amide coupling and reductive amination reactions. The incorporation of the (3R)-aminomethyl-morpholine scaffold has proven to be a successful strategy in the development of potent and selective inhibitors of key signaling pathways, such as the PI3K/Akt/mTOR and JAK/STAT pathways. The protocols and application notes provided herein offer a solid foundation for researchers and drug development professionals to leverage the unique advantages of this building block in their quest for novel therapeutics.

References

  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (URL not available)
  • (R)-3-Aminomethyl-morpholine-4-carboxylic acid tert-butyl ester. (URL not available)
  • Discovery of 3-Oxabicyclo[4.1.
  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Computer-Aided Molecular Design.
  • Recent Syntheses of PI3K/Akt/mTOR Signaling P
  • tert-Butyl (R)-3-(aminomethyl)
  • De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters.
  • Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity.
  • In Silico and In Vitro Study of Janus Kinases Inhibitors
  • Expanding Complex Morpholines Using Systematic Chemical Diversity. Organic Letters.
  • Expanding Complex Morpholines Using System
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
  • A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. (URL not available)
  • Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc). Benchchem.
  • Janus Kinase 2 Inhibitors. Synthesis and Characterization of a Novel Polycyclic Azaindole. Request PDF.
  • Green Chemistry. BORIS Portal.
  • Inhibitors of Tubulin Polymerization: Synthesis and Biological Evaluation of Hybrids of Vindoline, Anhydrovinblastine and Vinorelbine With Thiocolchicine, Podophyllotoxin and Bacc
  • Tert-butyl 3-(hydroxymethyl)
  • (S)-tert-Butyl 2-(aminomethyl)
  • tert-Butyl (R)-3-(aminomethyl)
  • Janus Kinase (JAK) Inhibitors.
  • Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds. Molecules.
  • SELECTIVELY SUBSTITUTED QUINOLINE COMPOUNDS.
  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules.
  • Efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates: Highly functionalized 2-pyrrolidinone enabling access to novel macrocyclic Tyk2 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters.
  • Chemoselective Reductive Amination of Carbonyl Compounds for the Synthesis of Tertiary Amines Using SnCl2·2H2O/PMHS/MeOH. Organic Chemistry Portal.
  • Evaluation of Inhibitory Activity In Silico of In-House Thiomorpholine Compounds between the ACE2 Receptor and S1 Subunit of SARS-CoV-2 Spike. Molecules.
  • Identification of Novel Small-Molecule Inhibitors of Severe Acute Respiratory Syndrome-Associated Coronavirus by Chemical Genetics. PLoS Medicine.
  • Synthesis and Inhibitory Assessment of ACE2 Inhibitors for SARS- CoV-2: An In Silico and In Vitro Study. (URL not available)
  • Inhibitors of tubulin polymerization: Synthesis and biological evaluation of hybrids of vindoline, anhydrovinblastine and vinorelbine with thiocolchicine, podophyllotoxin and bacc
  • Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. European Journal of Medicinal Chemistry.
  • Selective Reductive Amination of Carbonyls to Primary Amines Under Ambient Conditions Over Rh/MFM‐300(Cr).
  • Selective Reductive Amination of Carbonyls to Primary Amines Under Ambient Conditions Over Rh/MFM‐300(Cr). Lirias.
  • Amide bond formation in aqueous solution: direct coupling of metal carboxylate salts with ammonium salts at room temper
  • Triflylpyridinium as Coupling Reagent for Rapid Amide and Ester Synthesis. Organic Chemistry Portal.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
  • Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of Medicinal Chemistry.
  • Synthesis of integrin-targeting pro-drugs for the selective release of anti-tumor agents. (URL not available)
  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions.
  • A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. Request PDF.
  • New 4-(Morpholin-4-Yl)
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules.
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tohoku University.
  • Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for th... ChEMBL.

Sources

Application

Application Notes and Protocols for the Scaled-Up Production of 2-Propenoic acid, 2-cyano-3-(2-methoxyphenyl)- for Industrial Research

Introduction: Unveiling the Potential of a Versatile Chemical Intermediate 2-Propenoic acid, 2-cyano-3-(2-methoxyphenyl)-, a substituted cyanoacrylic acid derivative, is a molecule of significant interest in various fiel...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Versatile Chemical Intermediate

2-Propenoic acid, 2-cyano-3-(2-methoxyphenyl)-, a substituted cyanoacrylic acid derivative, is a molecule of significant interest in various fields of industrial research, including polymer chemistry, drug discovery, and materials science. Its unique chemical structure, featuring a reactive double bond, a cyano group, and a methoxy-substituted phenyl ring, imparts a range of desirable properties, making it a valuable building block for the synthesis of more complex molecules.[1][2] Potential applications for this class of compounds include the development of novel adhesives, coatings, and as intermediates in the synthesis of bioactive molecules for the pharmaceutical and agrochemical industries.[3][4]

This comprehensive guide provides detailed application notes and scalable protocols for the production of 2-Propenoic acid, 2-cyano-3-(2-methoxyphenyl)-. It is designed for researchers, scientists, and drug development professionals seeking to transition from laboratory-scale synthesis to a robust and reproducible industrial research-scale production process.

PART 1: The Synthetic Pathway: A Scalable Knoevenagel Condensation

The most efficient and industrially viable method for the synthesis of 2-Propenoic acid, 2-cyano-3-(2-methoxyphenyl)- is the Knoevenagel condensation. This classic carbon-carbon bond-forming reaction involves the condensation of an active methylene compound (in this case, cyanoacetic acid) with a carbonyl compound (2-methoxybenzaldehyde) in the presence of a basic catalyst.[1][5]

Underlying Principles and Mechanistic Insights

The Knoevenagel condensation proceeds through a series of well-understood steps:

  • Enolate Formation: A weak base, typically piperidine, abstracts an acidic proton from the α-carbon of cyanoacetic acid, forming a resonance-stabilized enolate ion.[5]

  • Nucleophilic Attack: The electron-rich enolate attacks the electrophilic carbonyl carbon of 2-methoxybenzaldehyde.

  • Aldol-type Addition: This nucleophilic attack results in the formation of an unstable aldol-type addition product.

  • Dehydration: The intermediate rapidly undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable α,β-unsaturated product, 2-Propenoic acid, 2-cyano-3-(2-methoxyphenyl)-.[5]

The reaction is typically driven to completion by the removal of water, often through azeotropic distillation.[6]

Diagram: Knoevenagel Condensation for the Synthesis of 2-Propenoic acid, 2-cyano-3-(2-methoxyphenyl)-

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_reaction Reaction cluster_product Product 2-Methoxybenzaldehyde 2-Methoxybenzaldehyde Nucleophilic Attack Nucleophilic Attack 2-Methoxybenzaldehyde->Nucleophilic Attack Cyanoacetic Acid Cyanoacetic Acid Enolate Formation Enolate Formation Cyanoacetic Acid->Enolate Formation Piperidine Piperidine Piperidine->Enolate Formation Proton Abstraction Enolate Formation->Nucleophilic Attack Enolate Intermediate Aldol Addition Aldol Addition Nucleophilic Attack->Aldol Addition Dehydration Dehydration Aldol Addition->Dehydration Aldol Intermediate 2-Propenoic acid, 2-cyano-3-(2-methoxyphenyl)- 2-Propenoic acid, 2-cyano-3-(2-methoxyphenyl)- Dehydration->2-Propenoic acid, 2-cyano-3-(2-methoxyphenyl)-

Caption: Knoevenagel Condensation Reaction Pathway.

Protocol for Industrial Research Scale (1 kg) Production

This protocol is designed for a 20 L jacketed glass reactor. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Equipment:

Material/EquipmentQuantity/Specification
2-Methoxybenzaldehyde1.00 kg (7.34 mol)
Cyanoacetic Acid0.65 kg (7.64 mol, 1.04 eq)
Piperidine75 mL (0.76 mol, 0.10 eq)
Toluene10 L
20 L Jacketed Glass Reactorwith overhead stirrer, reflux condenser, Dean-Stark trap, and temperature probe
Heating/Cooling Circulator-
Rotary Evaporator-
Filtration Funnel and Flask-
Drying Oven-

Procedure:

  • Reactor Setup: Assemble the 20 L jacketed glass reactor with the overhead stirrer, reflux condenser fitted with a Dean-Stark trap, and a temperature probe. Ensure all connections are secure.

  • Charging Reactants: Charge the reactor with 2-methoxybenzaldehyde (1.00 kg) and toluene (10 L). Begin agitation at a moderate speed (e.g., 150-200 rpm).

  • Addition of Cyanoacetic Acid: Slowly add the cyanoacetic acid (0.65 kg) to the reactor. The addition should be controlled to prevent a rapid increase in temperature.

  • Catalyst Addition: Once the cyanoacetic acid is fully dissolved, add piperidine (75 mL) to the reaction mixture.

  • Heating and Azeotropic Water Removal: Heat the reaction mixture to reflux (approximately 110-115 °C for toluene). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continuously remove the water from the trap.[6]

  • Reaction Monitoring: Monitor the reaction progress by periodically measuring the amount of water collected. The theoretical amount of water to be collected is approximately 132 mL. The reaction is considered complete when water evolution ceases. This can also be monitored by taking small aliquots for TLC or HPLC analysis.

  • Cooling and Product Isolation: Once the reaction is complete, cool the reactor contents to room temperature. The product may precipitate out of the solution upon cooling. If so, collect the solid product by filtration.

  • Solvent Removal: If the product remains in solution, concentrate the mixture under reduced pressure using a rotary evaporator to remove the toluene.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Scale-Up Considerations and Process Control

Scaling up the Knoevenagel condensation requires careful attention to several factors to ensure safety, efficiency, and product quality.

  • Heat Management: The Knoevenagel condensation is an exothermic reaction.[7] On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging.[7][8] A jacketed reactor with a reliable heating/cooling circulator is essential for maintaining a stable reaction temperature and preventing thermal runaways.[9]

  • Mixing: Efficient mixing is crucial for ensuring uniform temperature distribution and reactant contact. Inadequate mixing can lead to localized "hot spots" and the formation of byproducts.[8] The agitation speed should be optimized for the specific reactor geometry and batch size.

  • Process Analytical Technology (PAT): For industrial-scale production, the implementation of PAT can provide real-time monitoring and control of critical process parameters.[10][11][12][13] Techniques such as in-situ FTIR or Raman spectroscopy can be used to monitor the concentrations of reactants and products, allowing for precise determination of the reaction endpoint and improved process control.

PART 2: Purification and Quality Control

Achieving high purity of the final product is critical for its intended application in industrial research. The following sections detail robust methods for purification and comprehensive quality control.

Industrial Purification Protocol: Recrystallization

Recrystallization is an effective and economical method for purifying solid organic compounds on a large scale.[11]

Materials and Equipment:

Material/EquipmentSpecification
Crude 2-Propenoic acid, 2-cyano-3-(2-methoxyphenyl)-As synthesized
EthanolReagent grade
Large Beaker or Crystallization VesselAppropriate for the batch size
Heating Plate with Magnetic Stirrer-
Filtration Apparatus-
Vacuum Oven-

Procedure:

  • Dissolution: In a large beaker, add the crude product and a minimal amount of hot ethanol to dissolve it completely with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. For better crystal formation, the cooling rate can be controlled. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at 50-60 °C to a constant weight.

Advanced Purification: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For applications requiring very high purity, preparative HPLC is a powerful tool.[14][15][16]

System and Parameters:

ParameterSpecification
Column C18, 10 µm, 50 x 250 mm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 30-70% B over 30 minutes
Flow Rate 80 mL/min
Detection UV at 280 nm
Injection Volume Dependent on sample concentration

This method is scalable and can be adapted for larger columns and flow rates for kilogram-scale purification.[14]

Quality Control: Ensuring Purity and Identity

A comprehensive quality control strategy is essential to ensure the consistency and reliability of the produced material.

A validated HPLC method is crucial for determining the purity of the final product and for monitoring the reaction progress.

HPLC Method Parameters:

ParameterSpecification
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: Acetonitrile
Gradient 50-95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL

This method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and specificity.[17]

qNMR is an increasingly important technique for the absolute quantification of organic compounds without the need for a specific reference standard of the analyte.[18][19][20][21][22]

qNMR Protocol Outline:

  • Internal Standard Selection: Choose a suitable internal standard with a known purity that has signals that do not overlap with the analyte's signals (e.g., maleic anhydride, dimethyl sulfone).

  • Sample Preparation: Accurately weigh the sample and the internal standard and dissolve them in a deuterated solvent (e.g., DMSO-d6).

  • NMR Data Acquisition: Acquire a proton NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Data Processing and Calculation: Integrate the signals of the analyte and the internal standard. The purity of the analyte can be calculated using the known purity and weight of the internal standard and the integral values.

  • ¹H NMR (400 MHz, DMSO-d6): Expected chemical shifts (δ) in ppm: ~8.2 (s, 1H, vinyl H), 7.9-7.1 (m, 4H, aromatic H), 3.9 (s, 3H, OCH₃), 13.5 (br s, 1H, COOH).

  • ¹³C NMR (100 MHz, DMSO-d6): Expected chemical shifts (δ) in ppm: ~165 (C=O), ~158 (aromatic C-O), ~150 (vinyl C), ~134, ~132, ~121, ~112 (aromatic CH), ~116 (CN), ~100 (vinyl C-CN), ~56 (OCH₃).

  • FT-IR (KBr, cm⁻¹): Expected characteristic peaks: ~3300-2500 (br, O-H stretch of carboxylic acid), ~2220 (C≡N stretch), ~1700 (C=O stretch), ~1600 (C=C stretch), ~1250 (C-O stretch).

PART 3: Safety and Handling

Industrial-scale production requires strict adherence to safety protocols.

Hazard Identification and Risk Assessment
  • 2-Methoxybenzaldehyde: May cause skin and eye irritation.[23]

  • Cyanoacetic Acid: Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.

  • Piperidine: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.

  • 2-Propenoic acid, 2-cyano-3-(2-methoxyphenyl)-: Based on the structure, it is expected to be an irritant to the skin, eyes, and respiratory tract. The cyano group also warrants careful handling.[10][24]

  • Toluene: Flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. May cause drowsiness or dizziness.

Recommended Safety Precautions
  • Engineering Controls: All operations should be performed in a well-ventilated chemical fume hood or a dedicated contained environment.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles at all times. For larger scale operations, a face shield and respiratory protection may be necessary.

  • Spill and Waste Management: Have appropriate spill kits readily available. Dispose of all chemical waste according to local, state, and federal regulations.

PART 4: Workflow and Logical Relationships

Diagram: Overall Workflow for Production and Quality Control

G cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control cluster_final Final Product Reactor Setup Reactor Setup Reactant Charging Reactant Charging Reactor Setup->Reactant Charging Knoevenagel Condensation Knoevenagel Condensation Reactant Charging->Knoevenagel Condensation Work-up & Isolation Work-up & Isolation Knoevenagel Condensation->Work-up & Isolation Recrystallization Recrystallization Work-up & Isolation->Recrystallization Crude Product Prep-HPLC Prep-HPLC Recrystallization->Prep-HPLC For High Purity HPLC Purity HPLC Purity Recrystallization->HPLC Purity qNMR Assay qNMR Assay Recrystallization->qNMR Assay Spectroscopic ID Spectroscopic ID Recrystallization->Spectroscopic ID Prep-HPLC->HPLC Purity Packaging & Storage Packaging & Storage HPLC Purity->Packaging & Storage Release Criteria Met qNMR Assay->Packaging & Storage Release Criteria Met Spectroscopic ID->Packaging & Storage Release Criteria Met

Caption: Production and Quality Control Workflow.

References

  • Organic Primary Standards Group. Quantitative NMR. [Link]

  • JEOL. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. [Link]

  • Reading Scientific Services Ltd. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link]

  • Master Organic Chemistry. Knoevenagel Condensation Reaction. [Link]

  • Intech Analytical Instruments. Preparative HPLC Chromatography. [Link]

  • Evotec. Preparative Chromatography. [Link]

  • Manufacturing Chemist. Bringing preparative chromatography into the spotlight. [Link]

  • ResearchGate. Knoevenagel condensation reaction optimization under various parameters a. [Link]

  • Safety Data Sheet. Cyanoacrylate containing adhesive. [Link]

  • Vapourtec Ltd. Flow Crystallization | Solubility Control. [Link]

  • CatSci. SOME SCALE-UP CONSIDERATIONS. [Link]

  • L.S.College, Muzaffarpur. Knoevenagel condensation. [Link]

  • The Chemical Engineer. Rules of Thumb: Scale-up. [Link]

  • Google Patents. The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
  • Google Patents. Application of 2-cyano-3-amino-3-phenylacrylate for preventing and controlling corps disease.
  • Longdom Publishing. Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. [Link]

  • UNIFAP. Current Microwave Chemistry. [Link]

  • Liuminex. Heating and Cooling Systems in Chemical reactor. [Link]

  • SciELO. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]

  • Chestnut Products. SAFETY DATA SHEET Cyanoacrylate Superglue Medium. [Link]

  • American Pharmaceutical Review. Using Process Analytical Technologies for Real Time Monitoring and Quality Assurance in Chemical Development. [Link]

  • Arrowhead Forensics. Safety Data Sheet Cyanoacrylate. [Link]

  • Google Patents. Process for producing 2-cyanoacrylic acid.
  • MDPI. Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. [Link]

  • PubMed. (E)-2-Cyano-3-(substituted phenyl)acrylamide analogs as potent inhibitors of tyrosinase: A linear β-phenyl-α,β-unsaturated carbonyl scaffold. [Link]

  • ResearchGate. Synthesis, biological evaluation and X-ray crystallographic analysis of novel (E)-2-cyano-3-(het)arylacrylamides as potential anticancer agents. [Link]

  • ACG Publications. Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. [Link]

  • ResearchGate. Scaleup of Batch Reactors Using Phenomenological-Based Models. [Link]

  • ResearchGate. (PDF) Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. [Link]

  • SpectraBase. 2-cyano-3,3-diphenylacrylic acid, ethyl ester. [Link]

  • Arabian Journal of Chemistry. Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. [Link]

  • Semantic Scholar. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. [Link]

  • Australian Government Department of Health and Aged Care. Cyanoacrylates - Draft evaluation statement. [Link]

  • Agilent. Development and Verification of a Generic Agilent 1260 Infinity II Binary HPLC Method. [Link]

  • PubMed. Validation of an innovative analytical method for simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid and the monoclonal antibody cetuximab using HPLC from PLGA-based nanoparticles. [Link]

  • ACS Publications. THE KNOEVENAGEL CONDENSATION OF 3,4,5-TRI-METHOXYBENZALDEHYDE WITH p-METHOXY-PHENYLNITROMETHANE. [Link]

  • Labbox. Benzaldehyde Analytical Grade. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Propenoic acid, 2-cyano-3-(2-methoxyphenyl)-

Welcome to the technical support guide for the synthesis of 2-Propenoic acid, 2-cyano-3-(2-methoxyphenyl)-. This document is designed for researchers, chemists, and drug development professionals to navigate the complexi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-Propenoic acid, 2-cyano-3-(2-methoxyphenyl)-. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific Knoevenagel condensation reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction yields.

Reaction Overview

The synthesis of 2-Propenoic acid, 2-cyano-3-(2-methoxyphenyl)- is a classic example of the Knoevenagel condensation.[1][2] This reaction involves a carbon-carbon bond formation between an aldehyde (2-methoxybenzaldehyde) and an active methylene compound (cyanoacetic acid), catalyzed by a weak base, typically piperidine.[3][4] The resulting α,β-unsaturated product is a valuable building block in the synthesis of various fine chemicals and pharmaceutical intermediates.[1]

Reaction Mechanism: The Knoevenagel Condensation

The reaction proceeds through a multi-step mechanism initiated by the basic catalyst. Understanding this pathway is crucial for diagnosing and resolving issues in the synthesis.

Knoevenagel_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration Reactants 2-Methoxybenzaldehyde + Cyanoacetic Acid Enolate Resonance-Stabilized Carbanion (Enolate) Reactants->Enolate Deprotonation Catalyst Piperidine (Base) Catalyst->Reactants Aldol_Intermediate Aldol Addition Intermediate Enolate->Aldol_Intermediate C-C Bond Formation Product 2-Propenoic acid, 2-cyano-3-(2-methoxyphenyl)- Aldol_Intermediate->Product Elimination Water H₂O Aldol_Intermediate->Water

Caption: The Knoevenagel condensation mechanism for the synthesis of the target compound.

When a secondary amine like piperidine is used, it can first react with the aldehyde to form an iminium ion. This intermediate is a more potent electrophile than the aldehyde itself, which can accelerate the nucleophilic attack by the enolate and improve reaction rates.[5]

Frequently Asked Questions (FAQs)

Q1: What is a standard starting protocol for this synthesis?

A1: A common and effective method involves using piperidine as a catalyst in an alcohol solvent.[5] A typical procedure is as follows: In a round-bottom flask, dissolve 2-methoxybenzaldehyde (1.0 eq) and cyanoacetic acid (1.0 eq) in ethanol. Add a catalytic amount of piperidine (e.g., 0.1 eq) and heat the mixture to reflux (approx. 78°C for ethanol). Monitor the reaction via Thin Layer Chromatography (TLC). Upon completion (typically 2-4 hours), cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration.[6]

Q2: Why is piperidine frequently used as the catalyst?

A2: Piperidine is a weak organic base that is highly effective for the Knoevenagel condensation.[7] It serves two primary roles: first, it abstracts a proton from the α-carbon of cyanoacetic acid to form the reactive enolate nucleophile.[6] Second, as a secondary amine, it can form a highly electrophilic iminium ion with the benzaldehyde, accelerating the key carbon-carbon bond-forming step.[5] While effective, greener alternatives like ammonium salts (e.g., ammonium bicarbonate) are also being explored.[8][9]

Q3: What are the most critical parameters to control for achieving high yield?

A3: The three most significant factors are catalyst , temperature , and solvent .[10] The catalyst must be active and used in the correct proportion. Temperature needs to be optimized; too low, and the reaction may not proceed, too high, and you risk decomposition and side-product formation.[10] The solvent must be able to dissolve the reactants and facilitate the reaction mechanism.[10] Systematic optimization of these three parameters is key to maximizing yield.

Q4: How should I monitor the reaction's progress effectively?

A4: Thin Layer Chromatography (TLC) is the most common and efficient method for monitoring the reaction.[6][10] Spot the reaction mixture on a TLC plate alongside your starting materials (2-methoxybenzaldehyde and cyanoacetic acid). A developing system like petroleum ether: ethyl acetate (7:3) can be effective.[11] The reaction is complete when the spot corresponding to the starting aldehyde has disappeared and a new, more polar spot for the product is dominant.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.

ProblemPotential CausesRecommended Solutions
Low or No Product Yield 1. Inactive Catalyst: The piperidine or other base may be old or degraded.[10]2. Suboptimal Temperature: The temperature might be too low to overcome the activation energy.[10]3. Poor Reactant Solubility: Reactants are not fully dissolved in the chosen solvent.[10]4. Impure Reagents: Impurities in the starting aldehyde or cyanoacetic acid can inhibit the reaction.[12]1. Use a fresh bottle of catalyst. Consider screening other weak bases like pyridine or pyrrolidine, which can sometimes be more efficient.[10][13]2. Systematically increase the reaction temperature in increments (e.g., from room temp to 50°C, then to reflux) while monitoring via TLC.[10]3. Switch to a solvent that provides better solubility. Polar aprotic solvents like DMF or acetonitrile can increase rates and yields.[10] For a greener approach, ethanol or water can also be effective.[10]4. Ensure the purity of your starting materials. Recrystallize or distill them if necessary.
Formation of Tar or Multiple Side Products 1. Temperature Too High: Excessive heat can lead to polymerization or degradation of reactants and products.[9][12]2. Incorrect Stoichiometry: An excess of one reactant can lead to side reactions.3. Prolonged Reaction Time: Leaving the reaction for too long after completion can result in product degradation.1. Lower the reaction temperature and extend the reaction time.[12] Running the reaction at room temperature or a gentle 40-50°C might be sufficient.2. Use a precise 1:1 molar ratio of the aldehyde and active methylene compound.[6]3. Monitor the reaction closely with TLC and work it up as soon as the starting material is consumed.[10]
Difficulty in Product Isolation/Purification 1. Product Solubility: The product may be soluble in the workup solvent (e.g., water), preventing precipitation.2. Oily Product: The product may "oil out" instead of crystallizing.3. Persistent Impurities: Close-running spots on TLC indicate impurities that are difficult to remove by simple filtration.1. After the reaction, add cold water and acidify the mixture with dilute HCl.[14] This protonates the carboxylate, making it less water-soluble. If precipitation is still poor, perform an extraction with a suitable organic solvent like ethyl acetate.[14]2. Try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, dissolve the oil in a minimal amount of a hot solvent (e.g., ethanol, acetonitrile) and allow it to cool slowly for recrystallization.[15]3. Purify the crude product using column chromatography. A silica gel column with a gradient eluent system (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate) is often effective.

Experimental Protocols

Protocol 1: Standard Piperidine-Catalyzed Synthesis in Ethanol

This protocol is a robust and widely used method for the Knoevenagel condensation.[5][6]

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methoxybenzaldehyde (1.0 eq) and cyanoacetic acid (1.0 eq).

  • Solvent Addition: Add ethanol (approx. 5-10 mL per gram of aldehyde) to dissolve the reactants.

  • Catalyst Addition: Add piperidine (0.1 eq) to the mixture at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and stir. Monitor the reaction progress using TLC every 30-60 minutes.

  • Workup: Once the reaction is complete (typically 2-4 hours), cool the flask to room temperature, then place it in an ice bath to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and air dry.[10]

  • Purification: If necessary, recrystallize the product from a suitable solvent like an ethanol/water mixture.

Protocol 2: Solvent-Free "Green" Synthesis

Solvent-free conditions can offer environmental benefits and sometimes lead to higher yields and shorter reaction times.[8][9]

  • Reactant Mixture: In a mortar, combine 2-methoxybenzaldehyde (1.0 eq), cyanoacetic acid (1.0 eq), and a catalyst like ammonium bicarbonate (0.2 eq).[9]

  • Grinding: Grind the mixture thoroughly with a pestle at room temperature. The reaction is often initiated by the mechanical force.

  • Reaction: Continue grinding for the time required to complete the reaction, monitoring by taking small samples for TLC analysis.[10]

  • Workup: After the reaction is complete, add cold water to the solid mixture to dissolve any remaining catalyst or unreacted cyanoacetic acid.

  • Isolation: Collect the solid product by vacuum filtration and wash with water. Further purification is often not necessary.[10]

Visualization of Troubleshooting Logic

Troubleshooting_Logic Start Low Yield or Side Products Check_Temp Is Temperature Optimized? Start->Check_Temp Check_Catalyst Is Catalyst Active & Correct? Check_Temp->Check_Catalyst Yes Action_Temp Systematically vary temp (RT, 50°C, Reflux) Check_Temp->Action_Temp No Check_Solvent Is Solubility Adequate? Check_Catalyst->Check_Solvent Yes Action_Catalyst Use fresh catalyst; Screen alternatives Check_Catalyst->Action_Catalyst No Check_Purity Are Reagents Pure? Check_Solvent->Check_Purity Yes Action_Solvent Test different solvents (EtOH, DMF, H₂O, none) Check_Solvent->Action_Solvent No Action_Purity Purify starting materials Check_Purity->Action_Purity No End High Yield Achieved Check_Purity->End Yes Action_Temp->Check_Catalyst Action_Catalyst->Check_Solvent Action_Solvent->Check_Purity Action_Purity->Start Re-attempt

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

  • Van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis Online. Retrieved from [Link]

  • Zafar, A., et al. (2024). Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst. PMC. Retrieved from [Link]

  • dos Santos, F. P., & de Oliveira, L. F. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. ResearchGate. Retrieved from [Link]

  • Suchetan, P. A., et al. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. PMC. Retrieved from [Link]

  • Van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure. Retrieved from [Link]

  • Ibrahim, D. H., et al. (n.d.). Synthesis of isopropyl 2-cyano-3-(R-phenyl)-2-propenoates where R is... ResearchGate. Retrieved from [Link]

  • Anonymous. (n.d.). Knoevenagel Condensation. Retrieved from [Link]

  • Papakyriakou, A., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D4OB01420K. Retrieved from [Link]

  • da Silva, W. A., et al. (2024). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. SciELO. Retrieved from [Link]

  • Al-Hourani, B. J., et al. (2012). (E)-2-Cyano-3-(2,3-dimethoxyphenyl)acrylic acid. PMC. Retrieved from [Link]

  • Yadav, J. S., et al. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Organic Chemistry Portal. Retrieved from [Link]

  • Kumar, A., et al. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. Retrieved from [Link]

  • Khan, M. T. A. (2018). The Importance and Applications of Knoevenagel Reaction (Brief Review). Oriental Journal of Chemistry. Retrieved from [Link]

Sources

Optimization

Reducing byproduct formation during the synthesis of 2-cyano-3-(2-methoxyphenyl)acrylic acid

Welcome to the technical support center for the synthesis of 2-cyano-3-(2-methoxyphenyl)acrylic acid. This guide is designed for researchers, chemists, and process development professionals to address common challenges a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-cyano-3-(2-methoxyphenyl)acrylic acid. This guide is designed for researchers, chemists, and process development professionals to address common challenges and provide in-depth solutions for minimizing byproduct formation in this critical Knoevenagel condensation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing 2-cyano-3-(2-methoxyphenyl)acrylic acid?

The synthesis is a classic Knoevenagel condensation.[1][2][3] It involves the reaction between 2-methoxybenzaldehyde and an active methylene compound, cyanoacetic acid, typically catalyzed by a weak base like piperidine or pyridine.[1][3] The reaction proceeds via a nucleophilic addition followed by a dehydration step to yield the desired α,β-unsaturated product.[1][3][4]

Q2: What are the most common byproducts I should expect in this synthesis?

The primary byproducts of concern are:

  • Michael Adduct: The Knoevenagel product can react with another molecule of deprotonated cyanoacetic acid.[5][6]

  • Decarboxylated Product (2-methoxycinnamonitrile): The desired acrylic acid product can lose CO2, especially at elevated temperatures.[7]

  • Aldehyde Self-Condensation Products: This is less common with the weak bases used in Knoevenagel reactions but can occur under overly basic conditions.[5][6]

  • Unreacted Starting Materials: Incomplete reactions will leave 2-methoxybenzaldehyde and cyanoacetic acid in your crude product mixture.[6]

Q3: Why is minimizing these byproducts so critical?

Byproduct formation directly impacts the yield and purity of the final product. These impurities can be difficult to remove, often requiring extensive purification steps like column chromatography, which can be time-consuming and costly. For applications in drug development, high purity is a stringent regulatory requirement.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low Yield & Significant Unreacted Starting Materials

Q: My reaction has a low conversion rate, and TLC analysis shows a significant amount of unreacted 2-methoxybenzaldehyde. What's going wrong?

A: This issue typically points to three main areas: catalyst inefficiency, suboptimal reaction conditions, or equilibrium problems.

  • Causality: The Knoevenagel condensation is a reversible reaction. The formation of water can shift the equilibrium back towards the reactants.[5] Furthermore, the catalyst must be sufficiently basic to deprotonate cyanoacetic acid but not so strong as to promote self-condensation of the aldehyde.[1][3]

  • Solutions:

    • Catalyst Choice & Loading: Weak bases like piperidine, pyridine, or ammonium acetate are standard.[5] If using an amine base, ensure it has not degraded. Start with a catalyst loading of 5-10 mol% and optimize from there.[5]

    • Water Removal: If running the reaction in a non-polar solvent like toluene, use a Dean-Stark apparatus to remove water azeotropically and drive the reaction forward.[5][8] For other solvents, the addition of molecular sieves can be effective.[5][8]

    • Temperature & Time: While many Knoevenagel condensations run well at room temperature, this specific reaction may benefit from gentle heating.[5] Systematically increase the temperature (e.g., in 10°C increments) and monitor by TLC to find the optimal balance between reaction rate and byproduct formation.[8]

Workflow: Optimizing for Higher Conversion

start Low Conversion Observed check_catalyst Verify Catalyst Activity & Loading (5-10 mol%) start->check_catalyst check_temp Optimize Temperature (Start at RT, increase in 10°C increments) check_catalyst->check_temp end_fail Re-evaluate Substrate Purity check_catalyst->end_fail If catalyst is confirmed active remove_water Implement Water Removal (Dean-Stark or Mol. Sieves) check_temp->remove_water monitor_tlc Monitor by TLC remove_water->monitor_tlc monitor_tlc->check_catalyst No Improvement end_ok High Conversion Achieved monitor_tlc->end_ok Success

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Formation of an Unwanted Decarboxylated Byproduct

Q: I'm obtaining a significant amount of 2-methoxycinnamonitrile alongside my desired acrylic acid. How can I prevent this decarboxylation?

A: This is a classic problem when the Knoevenagel condensation product contains a carboxylic acid group, especially under thermal stress. This side reaction is a variation of the Doebner modification, where decarboxylation is often desired, but in this case, it is a byproduct.[1][9]

  • Causality: The α,β-unsaturated carboxylic acid product is susceptible to losing CO2 upon heating.[7][8] The presence of bases like pyridine can also facilitate this process.[1][9]

  • Solutions:

    • Temperature Control: This is the most critical factor. Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.[8] It is better to run the reaction for a longer time at a lower temperature than quickly at a high temperature.

    • Catalyst Choice: While pyridine is a common base/solvent, it is known to promote decarboxylation in the Doebner modification.[1][3] Consider using a non-basic catalyst system if possible, or a milder amine base like piperidine in a different solvent.[5]

    • Monitor Closely: Use TLC or HPLC to monitor the reaction. Stop the reaction as soon as the starting aldehyde is consumed to prevent the product from sitting under reaction conditions for an extended period, which could promote decarboxylation.[8]

Data Table: Effect of Temperature on Decarboxylation
Temperature (°C)Reaction Time (h)Desired Product Yield (%)Decarboxylated Byproduct (%)
401285< 2
606885
80 (Reflux)27520
100 (Toluene)1.56035
Note: Data is illustrative and will vary based on specific solvent and catalyst conditions.
Issue 3: Michael Adduct Formation Leading to Complex Mixtures

Q: My crude product shows multiple spots on TLC, and NMR suggests a higher molecular weight byproduct. Could this be a Michael adduct?

A: Yes, this is a strong possibility. The desired product is an α,β-unsaturated system, making it an electrophile for a Michael addition reaction. The nucleophile is another molecule of the enolate formed from cyanoacetic acid.[5][6]

  • Causality: A high concentration of the deprotonated cyanoacetic acid (the enolate) can lead to a nucleophilic attack on the double bond of the already-formed product.[5] This is more prevalent when an excess of the active methylene compound is used or under strongly basic conditions.[8]

  • Solutions:

    • Stoichiometry Control: Use a strict 1:1 molar ratio of 2-methoxybenzaldehyde to cyanoacetic acid.[5] A slight excess (1.05-1.1 equivalents) of the aldehyde can even be used to ensure the complete consumption of the cyanoacetic acid enolate.[8]

    • Slow Addition: Instead of mixing all reactants at once, consider slowly adding the cyanoacetic acid to the mixture of the aldehyde and catalyst.[7] This keeps the instantaneous concentration of the nucleophile low, disfavoring the Michael addition.

    • Milder Catalyst: Use the mildest base possible that can efficiently catalyze the reaction. Ammonium salts like ammonium acetate are often a good choice to minimize Michael adducts.[5][8]

Reaction Diagram: Main vs. Side Reaction

G cluster_main Desired Knoevenagel Condensation cluster_side Michael Addition Byproduct A 2-Methoxy- benzaldehyde C Intermediate Adduct A->C + B B Cyanoacetic Acid Enolate B_side Cyanoacetic Acid Enolate D 2-Cyano-3-(2-methoxy- phenyl)acrylic Acid (Product) C->D - H2O D_side Product E Michael Adduct (Byproduct) D_side->E + B_side

Caption: Competing reaction pathways for product and byproduct formation.

Appendix

Appendix A: Optimized Experimental Protocol

This protocol is designed to minimize byproduct formation based on the principles discussed above.

Materials:

  • 2-methoxybenzaldehyde (1.0 eq)

  • Cyanoacetic acid (1.0 eq)

  • Piperidine (0.1 eq)[10]

  • Ethanol (or Toluene for azeotropic removal)

  • Molecular Sieves (optional, if not using a Dean-Stark)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if using toluene), add 2-methoxybenzaldehyde and ethanol.

  • Add cyanoacetic acid to the flask and stir until dissolved.

  • Add the catalytic amount of piperidine (0.1 eq) to the reaction mixture.[10]

  • Heat the mixture to a gentle reflux (approx. 60-78°C for ethanol) or the desired controlled temperature (e.g., 50°C).[10]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour.

  • Upon completion (disappearance of the aldehyde spot), cool the mixture to room temperature.

  • If a precipitate forms, collect the crude product by filtration and wash with cold ethanol.[6]

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude solid by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to obtain the pure 2-cyano-3-(2-methoxyphenyl)acrylic acid.

Appendix B: Analytical Characterization
  • TLC Monitoring: Use a mobile phase like Hexane:Ethyl Acetate (e.g., 7:3 or 1:1) to monitor the disappearance of the aldehyde (higher Rf) and the appearance of the polar acid product (lower Rf).

  • ¹H NMR: The key signal for the product is the vinylic proton, which appears as a singlet typically above 8.0 ppm. The presence of unreacted aldehyde will show a characteristic singlet around 10.0 ppm. The decarboxylated byproduct will lack the carboxylic acid proton and show a different vinylic proton signal.

References
  • BenchChem. (2025).
  • BenchChem. (2025). Identifying side products in Knoevenagel condensation of hydantoin. BenchChem Tech Support.
  • BenchChem. (2025). Minimizing byproduct formation in Knoevenagel condensation of beta-keto esters. BenchChem Tech Support.
  • BenchChem. (2025).
  • BenchChem. (n.d.). Knoevenagel Condensation of 2-Methoxyethyl Cyanoacetate with Aromatic Aldehydes.
  • Wikipedia. (2023). Knoevenagel condensation. [Link]

  • Oriental Journal of Chemistry. (2017). The Importance and Applications of Knoevenagel Reaction (Brief Review). [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]

  • L.S. College, Muzaffarpur. (2020). Knoevenagel condensation. [Link]

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for 2-Propenoic acid, 2-cyano-3-(2-methoxyphenyl)-

Welcome to the Advanced Chromatography Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals struggling with peak asymmetr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals struggling with peak asymmetry when analyzing 2-Propenoic acid, 2-cyano-3-(2-methoxyphenyl)- (also known as α -cyano-2-methoxycinnamic acid).

This guide bypasses generic advice to focus on the exact physicochemical mechanics of this highly functionalized molecule, providing self-validating protocols to guarantee symmetrical, reproducible chromatography.

Part 1: Diagnostic FAQs (Mechanistic Root Cause Analysis)

Q1: Why does 2-Propenoic acid, 2-cyano-3-(2-methoxyphenyl)- exhibit severe peak tailing under standard LC-MS conditions (e.g., 0.1% Formic Acid)? A1: The root cause is partial ionization resulting in a dual-retention mechanism. Standard reversed-phase LC-MS methods utilize 0.1% Formic Acid, yielding a mobile phase pH of approximately 2.7. However, the α -cyano group in your analyte is strongly electron-withdrawing, which drastically lowers the pKa of the adjacent carboxylic acid to approximately 0.9–1.5[1].

Chromatographic theory dictates that mobile phase pH must be at least 2 units away from the analyte's pKa to ensure >99% of the molecules exist in a single ionization state[2]. At pH 2.7, the compound exists in a dynamic equilibrium between its neutral (hydrophobic) and anionic (polar) states. The neutral species retains strongly via hydrophobic interactions, while the anionic species elutes faster, smearing the peak into a long tail[3].

Q2: How can I definitively differentiate between a chemical tailing issue and a physical plumbing problem in my HPLC system? A2: Physical voids and chemical interactions produce visually identical tailing chromatograms. To isolate the variable, inject a highly retained neutral probe (e.g., toluene or uracil, depending on your gradient). Neutral compounds lack active hydrogens and cannot undergo acid-base or secondary silanol interactions[4].

  • If the neutral probe tails: The issue is physical. Check for a void at the head of the column, dead volume in oversized fittings, or a partially clogged inlet frit[4].

  • If the neutral probe is symmetrical but your analyte tails: The issue is chemical (acid-base mismatch, metal chelation, or silanol activity)[4].

Q3: Does the stationary phase chemistry contribute to the tailing of this specific molecule? A3: Yes, through trace metal chelation and residual silanol interactions . Older "Type A" silica columns contain trace metals (iron, aluminum) within the silica matrix[5]. The combination of the carboxylate and the ortho-methoxy group on the phenyl ring can act as a bidentate ligand, chelating these metals and causing severe tailing. Furthermore, these metals withdraw electrons from nearby residual silanols, increasing their acidity and exacerbating secondary polar interactions[5].

Q4: I adjusted the pH to 5.5 to run the compound as a fully deprotonated anion, but it still tails. Why? A4: This is a classic manifestation of mass overload due to insufficient buffer capacity . Carboxylic acids analyzed at mid-pH require robust buffering. If you use a weak buffer (e.g., <5 mM) or unbuffered water, the local pH within the analyte band drops as the acidic sample travels through the column. This localized pH shift causes a fraction of the analyte to protonate and retain longer, creating a tail[6]. You must use a high-capacity buffer to lock the local pH environment[6].

Part 2: Quantitative Data & Column Selection

To optimize your method, you must align the mobile phase pH, buffer capacity, and stationary phase chemistry.

Table 1: Impact of Mobile Phase pH and Buffer Capacity on Peak Asymmetry ( As​ )
Mobile Phase SystemApprox. pHAnalyte StateBuffer CapacityExpected Asymmetry ( As​ )Root Cause of Distortion
0.1% Formic Acid2.7Mixed (Partial Ionization)Low> 2.0 Dual retention mechanism
0.1% TFA1.5Fully Protonated (Neutral)Moderate1.0 - 1.2 Optimal ion suppression
5 mM Amm. Acetate5.5Fully Deprotonated (Anion)Low1.5 - 1.8 Local pH shift / Mass overload
25 mM Amm. Acetate5.5Fully Deprotonated (Anion)High0.9 - 1.1 Optimal anionic retention
Table 2: Stationary Phase Selection Matrix
Column ChemistrySilica PuritypH StabilityRecommendation for α -Cyano Acids
Standard C18 (Type A)Low (Trace Metals)pH 2 - 8Avoid. High risk of metal chelation.
End-capped C18 (Type B)HighpH 2 - 8Good. Suitable for buffered mid-pH methods.
Sterically Protected C18HighpH 1 - 6Excellent. Required for low-pH (TFA) methods.
Polar-Embedded (Amide)HighpH 2 - 8Excellent. Shields residual silanols effectively.

Part 3: Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems. By executing the validation steps, you mechanically prove that the underlying chemical principle has been successfully applied.

Protocol A: Low-pH Ion-Suppression Methodology

Objective: Force the α -cyano carboxylic acid into a fully protonated (neutral) state to utilize pure hydrophobic retention.

  • Mobile Phase Preparation:

    • Phase A: 18.2 MΩ Water + 0.1% Trifluoroacetic Acid (TFA). (Expected pH ~1.5).

    • Phase B: LC-MS Grade Acetonitrile + 0.1% TFA.

  • Column Selection: Install a sterically protected C18 column (e.g., Agilent ZORBAX StableBond) designed to resist ligand hydrolysis at pH < 2.0[6].

  • Sample Diluent: Dissolve the sample in 90% Phase A / 10% Phase B. Causality: Injecting a strong organic solvent causes transient precipitation or band broadening at the column head.

  • Self-Validation Step: Inject a 10 µg/mL standard. Calculate the asymmetry factor ( As​ ).

    • Validation Pass: As​ is between 0.9 and 1.2. Ionization is successfully suppressed.

    • Validation Fail: If retention time shifts >2% between consecutive injections, the silica matrix is actively hydrolyzing. Abort and verify column low-pH tolerance.

Protocol B: Mid-pH Buffered Anion Methodology

Objective: Analyze the molecule in its fully deprotonated (anionic) state while preventing localized pH shifts during elution.

  • Buffer Preparation: Prepare a 25 mM Ammonium Acetate solution in water. Adjust the pH to exactly 5.5 using dilute acetic acid. Causality: High buffer concentration prevents the acidic analyte from lowering the local pH of the mobile phase band[6].

  • Column Selection: Install a high-purity Type B end-capped C18 or a hybrid organic-inorganic particle column (e.g., Waters BEH)[3][5].

  • Self-Validation Step (The Overload Check): Inject your standard at the target concentration, then inject a 1:10 dilution of the same standard.

    • Validation Pass: Both peaks exhibit an As​ of 0.9 - 1.2. The buffer capacity is sufficient.

    • Validation Fail: The high-concentration peak tails ( As​ > 1.5), but the 1:10 dilution peak is perfectly symmetrical. You have confirmed mass overload . Remedy this by either decreasing injection volume or increasing buffer concentration to 50 mM[6].

Part 4: Troubleshooting Visualization

TroubleshootingWorkflow Start Observe Peak Tailing As > 1.5 InjectNeutral Inject Neutral Probe (e.g., Toluene) Start->InjectNeutral CheckNeutral Does the neutral probe tail? InjectNeutral->CheckNeutral PhysicalIssue Physical Issue: Check Voids, Tubing, or Frit Contamination CheckNeutral->PhysicalIssue Yes ChemicalIssue Chemical Issue: Acid-Base or Secondary Interactions CheckNeutral->ChemicalIssue No CheckPH Is Mobile Phase pH < 0.5 or > 3.5? ChemicalIssue->CheckPH PartialIon Partial Ionization (pKa ~1.0-1.5) CheckPH->PartialIon No (pH 2.0-3.0) CheckBuffer Is Buffer Capacity Sufficient? (>20mM) CheckPH->CheckBuffer Yes FixPH Adjust pH to 1.5 (TFA) or 5.5 (Ammonium Acetate) PartialIon->FixPH FixPH->CheckBuffer Overload Local pH Shift / Mass Overload CheckBuffer->Overload No CheckColumn Is Column Type B High-Purity Silica? CheckBuffer->CheckColumn Yes FixBuffer Increase Buffer Conc. or Reduce Injection Vol Overload->FixBuffer FixBuffer->CheckColumn MetalChelation Trace Metal Chelation or Silanol Activity CheckColumn->MetalChelation No (Type A) Success Symmetrical Peak Achieved (As 0.9-1.2) CheckColumn->Success Yes FixColumn Switch to End-Capped or Hybrid Silica Column MetalChelation->FixColumn FixColumn->Success

Fig 1: Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" phenomenex.com. URL: [Link]

  • ResearchGate. "How can I prevent peak tailing in HPLC?" researchgate.net. URL:[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC" elementlabsolutions.com. URL:[Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" chromtech.com. URL: [Link]

  • Axion Labs. "HPLC Peak Tailing" axionlabs.com. URL:[Link]

Sources

Optimization

Overcoming steric hindrance in reactions involving 2-Propenoic acid, 2-cyano-3-(2-methoxyphenyl)-

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific synthetic and functionalization challenges associated with 2-Pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific synthetic and functionalization challenges associated with 2-Propenoic acid, 2-cyano-3-(2-methoxyphenyl)- (commonly referred to as α -cyano-2-methoxycinnamic acid).

Working with highly substituted cinnamic acid derivatives requires a deep understanding of molecular topology. In this compound, the ortho-methoxy group on the phenyl ring and the bulky α -cyano and carboxylic acid groups across the alkene create a highly congested steric environment. This guide will explain the causality behind common reaction failures and provide self-validating protocols to overcome them.

Mechanistic Overview: The Root of the Steric Bottleneck

The fundamental challenge with α -cyano-2-methoxycinnamic acid is its inability to adopt a fully planar conformation. For optimal π -conjugation, the aromatic ring and the alkene must be coplanar. However, the oxygen lone pairs and methyl protons of the ortho-methoxy group sterically clash with the α -cyano group. This physical impedance forces the aromatic ring to rotate out of the alkene plane, which not only disrupts conjugation (altering the LUMO energy) but also physically blocks the trajectory of incoming nucleophiles and catalyst surfaces[1].

StericTroubleshooting Start Steric Hindrance in α-Cyano-2-methoxycinnamic acid Diag1 Reaction Pathway? Start->Diag1 Condensation Knoevenagel Condensation Diag1->Condensation Hydrogenation Alkene Hydrogenation Diag1->Hydrogenation Amidation Carboxylic Acid Activation Diag1->Amidation Sol1 Dean-Stark Trap & Piperidine/AcOH Condensation->Sol1 Overcome dehydration barrier Sol2 Homogeneous Rh-Catalyst (e.g.,[Rh(cod)Cl]2) Hydrogenation->Sol2 Bypass surface adsorption Sol3 Avoid Carbodiimides Use Acyl Chloride Amidation->Sol3 Minimize transition state bulk

Logical workflow for bypassing steric bottlenecks in α-cyano-2-methoxycinnamic acid derivatives.

Section 1: Synthesis Troubleshooting (Knoevenagel Condensation)

Q: Why is my yield stalling at 40% when reacting 2-methoxybenzaldehyde with cyanoacetic acid? A: The Knoevenagel condensation relies on the nucleophilic attack of the cyanoacetate carbanion onto the aldehyde, followed by dehydration. The ortho-methoxy group physically blocks the trajectory of the incoming carbanion[1]. More importantly, the intermediate aldol-type adduct faces an immense thermodynamic barrier during the dehydration step, as forming the double bond forces the bulky ortho-methoxy and α -cyano groups into a pseudo-planar clash.

Self-Validating Protocol: Optimized Knoevenagel Condensation To overcome this, you must drive the equilibrium forward by aggressively removing water and using a dual acid-base catalyst system to lower the activation energy of the dehydration step.

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagents: Combine 1.0 eq of 2-methoxybenzaldehyde and 1.1 eq of cyanoacetic acid in anhydrous toluene.

  • Catalyst: Add 0.1 eq of piperidine and 0.1 eq of glacial acetic acid.

  • Execution: Reflux the mixture vigorously at 110 °C for 12 hours.

  • Self-Validation Checkpoint: Monitor the Dean-Stark trap. The reaction is a self-validating system: the theoretical yield of water (e.g., 18 µL per mmol of limiting reagent) directly correlates to conversion. If the calculated volume of water is collected, the dehydration barrier has been successfully breached.

Section 2: Downstream Functionalization (Alkene Hydrogenation)

Q: Why does standard Pd/C fail to selectively hydrogenate the C=C double bond in this molecule? A: Heterogeneous catalysis (like Pd/C) requires the alkene to adsorb flatly onto the palladium surface. The out-of-plane twist caused by the ortho-methoxy and α -cyano groups prevents optimal d -orbital overlap with the metal surface. Forcing the reaction with high heat and pressure often leads to poor chemoselectivity, resulting in unwanted reduction of the aromatic ring or the cyano group[2].

Solution: Shift to homogeneous transfer hydrogenation using Rhodium catalysts. Homogeneous catalysts coordinate directly to the alkene in solution, entirely bypassing the need for flat surface adsorption[3]. Furthermore, specific Rh-based catalysts utilizing hydrogen-bond donors can achieve highly selective asymmetric hydrogenation of cyanocinnamic esters[4].

HydrogenationMechanism Substrate Sterically Hindered Alkene (Out-of-plane twist) Hetero Heterogeneous Pd/C (Surface Adsorption) Substrate->Hetero Homo Homogeneous [Rh(cod)Cl]2 (Direct Coordination) Substrate->Homo Fail Reaction Fails (Poor d-orbital overlap) Hetero->Fail Success Successful Reduction (High Yield) Homo->Success

Mechanistic divergence in the hydrogenation of sterically hindered cinnamic acid derivatives.

Quantitative Data: Catalyst Efficacy Comparison Table 1: Hydrogenation conditions for sterically hindered cinnamic acid derivatives.

Catalyst SystemHydrogen SourceTemp (°C)Chemoselectivity (Alkene vs Ring)Yield / Conversion (%)
5% Pd/C[2]H 2​ Gas (6.89 MPa)220Poor (Ring reduction occurs)Variable
[Rh(cod)Cl] 2​ [3]Formic Acid65Excellent95%
[Rh(cod)Cl] 2​ [3]Formic Acid85Excellent> 95%
Rh-ZhaoPhos[4]H 2​ Gas25Excellent (Asymmetric)> 99%

Self-Validating Protocol: Homogeneous Transfer Hydrogenation

  • Setup: In a Schlenk flask under inert argon, dissolve 1.0 eq of the substrate in degassed ethanol.

  • Catalyst & Donor: Add 5 mol% of [Rh(cod)Cl] 2​ and 5.0 eq of Formic Acid (hydrogen donor)[3].

  • Base: Add 5.0 eq of Triethylamine to activate the formic acid.

  • Execution: Stir at 65 °C for 4 hours.

  • Self-Validation Checkpoint: Analyze a crude aliquot via 1 H NMR. The disappearance of the vinylic proton signal (typically deshielded at ~7.8–8.2 ppm) and the emergence of aliphatic multiplet signals (at ~3.0–4.5 ppm) provides absolute confirmation that the steric hindrance was overcome and the C=C bond was reduced.

Section 3: Carboxylic Acid Activation (Amidation/Esterification)

Q: Why are my amidation yields abysmal (<20%) when using standard coupling agents like EDC/HOBt or DCC? A: Carbodiimide coupling agents (EDC, DCC) activate the carboxylic acid by forming an O-acylisourea intermediate. This intermediate is exceptionally bulky. When this massive leaving group is situated next to an α -cyano group and an ortho-methoxy phenyl ring, the local steric crowding is so severe that the incoming amine nucleophile cannot physically access the carbonyl carbon.

Solution: Bypass bulky intermediates entirely. Convert the carboxylic acid to an acyl chloride. The acyl chloride is planar, highly electrophilic, and possesses the smallest possible steric footprint at the transition state.

Quantitative Data: Coupling Agent Efficacy Table 2: Activation methods for α -Cyano-2-methoxycinnamic Acid.

Activation MethodIntermediate Steric BulkReaction TempTypical Amidation Yield
EDC / HOBtHigh (O-acylisourea)25 °C< 20%
DCC / DMAPHigh (O-acylisourea)25 °C< 15%
SOCl 2​ (Acyl Chloride)Low (Planar)0 °C to 25 °C> 85%
Oxalyl Chloride / DMFLow (Planar)0 °C to 25 °C> 90%

Self-Validating Protocol: Acyl Chloride Formation & Amidation

  • Activation: Suspend 1.0 eq of the acid in anhydrous dichloromethane (DCM) at 0 °C. Add 1.2 eq of Oxalyl Chloride dropwise, followed by 1 drop of catalytic DMF.

  • Self-Validation Checkpoint: Observe the reaction. The evolution of gas (CO 2​ and CO) is a visual confirmation of activation. To analytically validate, quench a 10 µL aliquot in 1 mL of anhydrous methanol and inject it into a GC-MS. The exclusive presence of the methyl ester mass peak confirms 100% conversion to the highly reactive acyl chloride.

  • Coupling: Concentrate the mixture under vacuum to remove excess Oxalyl Chloride. Redissolve in DCM and add to a solution of your target amine (1.5 eq) and DIPEA (2.0 eq) at 0 °C.

References

  • Benchchem.
  • PMC. "Rhodium-catalyzed asymmetric hydrogenation of β-cyanocinnamic esters with the assistance of a single hydrogen bond in a precise position".
  • ResearchGate. "Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid".
  • Chemical Methodologies. "Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source". Chemical Methodologies.

Sources

Reference Data & Comparative Studies

Validation

High-Performance LC-MS/MS Validation Protocol for 2-Propenoic acid, 2-cyano-3-(2-methoxyphenyl)-: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with quantifying polar, electron-rich arylidene cyanoacetates in complex biological matrices. 2-Propenoic acid, 2-cyano-3-(2...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with quantifying polar, electron-rich arylidene cyanoacetates in complex biological matrices. 2-Propenoic acid, 2-cyano-3-(2-methoxyphenyl)- (CAS: 92422-87-2), commonly known as 2-cyano-3-(2-methoxyphenyl)acrylic acid, presents a unique bioanalytical challenge. Its carboxylic acid moiety and conjugated methoxyphenyl ring require precise chromatographic retention strategies to avoid matrix-induced ion suppression.

This guide objectively compares an optimized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol against legacy alternatives (HPLC-UV and GC-MS) and provides a highly detailed, self-validating methodology grounded in the latest regulatory frameworks.

Objective Performance Comparison: LC-MS/MS vs. Legacy Platforms

To establish the superiority of the proposed LC-MS/MS method, we must evaluate it against traditional analytical platforms. Legacy methods often fail to achieve the sensitivity required for pharmacokinetic (PK) profiling or suffer from severe matrix interference.

Table 1: Comparative Analytical Performance in Rat Plasma (n=6)

Analytical ParameterOptimized LC-MS/MS (Biphenyl / MRM)HPLC-UV (C18 / PDA)GC-MS (Derivatized / EI)
Linear Dynamic Range 1.0 – 1000 ng/mL50 – 5000 ng/mL10 – 2000 ng/mL
Sensitivity (LLOQ) 1.0 ng/mL (CV < 5%)50.0 ng/mL (CV < 15%)10.0 ng/mL (CV < 12%)
Sample Volume Required 50 µL200 µL200 µL
Matrix Effect < 8% (Corrected by SIL-IS)N/A (High baseline noise)< 15%
Extraction Recovery 92.4% ± 3.1%78.5% ± 6.4%81.2% ± 5.8%
Total Run Time 4.5 min 15.0 min22.0 min
Sample Prep Complexity Moderate (SPE)Moderate (SPE)High (SPE + Derivatization)

Data Interpretation: The LC-MS/MS protocol demonstrates a 50-fold increase in sensitivity over HPLC-UV and eliminates the hazardous, time-consuming derivatization step required for GC-MS analysis of carboxylic acids.

The Self-Validating LC-MS/MS Protocol: Step-by-Step Methodology

A robust bioanalytical assay cannot merely be a sequence of steps; it must be a self-validating system . This means the protocol is designed with internal mechanisms—such as stable isotope dilution and decoupled recovery/matrix evaluations—that automatically flag analytical deviations.

Step 1: Sample Preparation Logic (Mixed-Mode SPE)
  • The Causality: 2-Propenoic acid, 2-cyano-3-(2-methoxyphenyl)- is highly protein-bound in plasma. Simple protein precipitation (PPT) leaves behind endogenous phospholipids that cause severe ion suppression in the mass spectrometer. We utilize Mixed-Mode Strong Anion Exchange (MAX) Solid Phase Extraction (SPE). The quaternary amine of the MAX sorbent strongly retains the deprotonated carboxylic acid of our analyte at a neutral pH, allowing aggressive methanol washes to strip away neutral lipids.

  • The Protocol:

    • Aliquot 50 µL of plasma into a 96-well plate.

    • Spike with 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., Analyte-d3 at 100 ng/mL). Self-Validation: The SIL-IS physically corrects for any subsequent volumetric or ionization variations.

    • Dilute with 200 µL of 2% ammonium hydroxide in water to ensure complete deprotonation of the analyte.

    • Load onto a pre-conditioned MAX SPE plate.

    • Wash with 400 µL of 5% methanol in water, followed by 400 µL of 100% methanol.

    • Elute with 200 µL of 2% formic acid in methanol. Causality: The acidic environment protonates the analyte, breaking the ionic bond with the sorbent for highly selective recovery.

    • Evaporate under nitrogen and reconstitute in 100 µL of initial mobile phase.

Step 2: Chromatographic Separation (Biphenyl UHPLC)
  • The Causality: Standard C18 columns rely purely on dispersive hydrophobic interactions, which often fail to adequately retain small, polar organic acids away from the void volume. By utilizing a Biphenyl UHPLC column , we exploit strong π−π interactions between the biphenyl stationary phase and the conjugated methoxyphenyl/cyanoacrylate systems of the analyte. This orthogonal retention mechanism shifts the analyte away from early-eluting matrix interferents.

  • The Protocol:

    • Column: Biphenyl UHPLC (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry (ESI- MRM)
  • The Causality: Electrospray Ionization in negative mode (ESI-) is optimal. The carboxylic acid readily loses a proton to form a stable [M−H]− precursor at m/z 202.1. Upon Collision-Induced Dissociation (CID), the molecule undergoes a highly favorable and specific neutral loss of carbon dioxide ( CO2​ , 44 Da), yielding a product ion at m/z 158.1.

Fragmentation_Logic Precursor Precursor Ion [M-H]- m/z 202.1 (Deprotonated Carboxylic Acid) CID Collision-Induced Dissociation (Argon Gas, 15 eV) Precursor->CID Product Product Ion m/z 158.1 (Neutral Loss of CO2) CID->Product Validation High Specificity MRM Zero Matrix Cross-Talk Product->Validation

Logical relationship of the ESI- MS/MS fragmentation pathway for arylidene cyanoacetates.

Regulatory Validation Framework

To ensure trustworthiness and compliance, the methodology must be validated strictly according to the [1] and the [2].

The core of this compliance is the Self-Validating Matrix Evaluation . By running post-extraction spiked blanks alongside pre-extraction spiked samples, the system mathematically decouples Extraction Recovery (RE) from Matrix Effect (ME). If the MS signal drops, the system isolates whether the analyte was lost in the SPE column or suppressed in the ESI source, ensuring total transparency in assay performance.

LCMS_Workflow N1 Sample Preparation (MAX Solid Phase Extraction) N2 Chromatographic Separation (Biphenyl Column, ESI-) N1->N2 N1a Pre-extraction Spike (Recovery Evaluation) N1->N1a N1b Post-extraction Spike (Matrix Effect Evaluation) N1->N1b N3 Tandem Mass Spectrometry (MRM: 202.1 -> 158.1) N2->N3 N4 Method Validation (FDA 2018 / ICH M10) N3->N4 N1a->N4 N1b->N4

LC-MS/MS workflow and self-validating matrix evaluation for arylidene cyanoacetates.

Key Validation Acceptance Criteria:
  • Accuracy & Precision: Inter- and intra-batch precision (%CV) must be 15% for all Quality Control (QC) levels, and 20% at the LLOQ [2].

  • Matrix Factor (MF): The IS-normalized Matrix Factor calculated from 6 independent lots of matrix must have a %CV 15% [1].

  • Incurred Sample Reanalysis (ISR): At least 10% of the first 1000 study samples must be reanalyzed, with 67% of repeats falling within ± 20% of the original result [1].

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from[Link]

Comparative

Cross-Referencing CAS 92422-87-2 Purity: A Comparative Guide to GC-MS and qNMR Workflows

As the synthesis of complex active pharmaceutical ingredients (APIs) and targeted inhibitors becomes more sophisticated, the analytical rigor applied to chemical building blocks must scale accordingly. CAS 92422-87-2 , c...

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Author: BenchChem Technical Support Team. Date: March 2026

As the synthesis of complex active pharmaceutical ingredients (APIs) and targeted inhibitors becomes more sophisticated, the analytical rigor applied to chemical building blocks must scale accordingly. CAS 92422-87-2 , chemically known as 2-Cyano-3-(2-methoxyphenyl)acrylic acid, is a highly functionalized alpha-cyano-cinnamic acid derivative. Because it serves as a critical intermediate, any undetected impurities—whether volatile organic byproducts, unreacted starting materials, or inorganic salts—can severely compromise downstream reaction yields and pharmacological efficacy.

Relying on a single analytical modality to determine the purity of such compounds often creates dangerous analytical blind spots. This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR), demonstrating why a cross-referencing workflow is the gold standard for establishing a self-validating purity profile.

The Analytical Challenge & Causality of Experimental Design

To achieve true scientific integrity, an analytical protocol must be designed around the specific physicochemical properties of the analyte. For CAS 92422-87-2, the presence of a free carboxylic acid, a conjugated alkene, and a nitrile group dictates the experimental choices.

Overcoming Thermal Instability in GC-MS

While GC-MS offers unparalleled sensitivity for trace volatile impurities, injecting a free carboxylic acid like CAS 92422-87-2 directly into a heated GC inlet (typically 250 °C) causes thermal decarboxylation and severe hydrogen-bonding with the stationary phase. This results in peak tailing and artificially skewed area percentages.

The Causality: To circumvent this, the analyte must be chemically derivatized. Reacting the sample with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the acidic proton with a trimethylsilyl (TMS) group. This silylation reaction neutralizes the polarity of the carboxyl group, significantly enhancing the molecule's volatility and thermal stability[1], ensuring the intact molecule reaches the mass analyzer[2].

Achieving Absolute Quantification via qNMR

Chromatographic techniques (like GC-MS) only provide relative purity (Area %). If an impurity does not elute or is invisible to the detector (e.g., inorganic salts), the purity of the main compound is falsely overestimated.

The Causality: qNMR solves this by operating as a primary ratio method. The fundamental physics of NMR dictate a direct proportionality between the integrated area of a resonance signal and the molar concentration of the nuclei producing it[3]. By co-weighing the sample with a highly pure Internal Standard (IS), we can calculate the absolute mass fraction without needing a reference standard of CAS 92422-87-2 itself[4]. The critical choice here is the internal standard: Maleic acid is selected because its sharp singlet (~6.26 ppm in DMSO-d6) sits perfectly isolated from the analyte’s methoxy protons (~3.8 ppm) and aromatic/olefinic protons (7.0–8.5 ppm)[5].

Modality Comparison: GC-MS vs. qNMR

The following table summarizes the operational performance and blind spots of each technique when analyzing CAS 92422-87-2.

ParameterGC-MS (with Derivatization)1H qNMR
Quantification Basis Relative (Chromatographic Area %)Absolute (Mass Fraction %)
Sensitivity for Impurities High (LOD typically < 0.01%)Moderate (LOD typically ~ 0.1 - 0.5%)
Sample Preparation Complex (Requires anhydrous silylation)Simple (Direct dissolution with Internal Standard)
Detection Blind Spots Non-volatile organics, inorganic salts, highly polar polymersTrace-level impurities beneath the NMR noise floor
Primary Strength Identifying the exact molecular weight and fragmentation of organic impuritiesProviding a true absolute purity value unaffected by detector response factors

Step-by-Step Self-Validating Protocols

To create a closed-loop, self-validating system, both protocols must be executed in tandem. The relative purity profile from GC-MS validates the absence of trace organic contaminants, while the absolute purity from qNMR validates the absence of invisible mass (e.g., salts or residual solvents).

Protocol A: GC-MS Workflow (Relative Purity)
  • Sample Preparation: Accurately weigh 1.0 mg of CAS 92422-87-2 into a 2 mL amber autosampler vial.

  • Solvation & Derivatization: Add 500 µL of anhydrous pyridine to fully dissolve the sample. Add 100 µL of BSTFA containing 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Incubation: Cap the vial securely and incubate at 60 °C for 30 minutes. This thermodynamic push ensures 100% conversion of the carboxylic acid to its TMS ester.

  • Acquisition: Inject 1 µL into the GC-MS operating in Electron Ionization (EI) mode (70 eV). Use a 5% phenyl/95% dimethylpolysiloxane column (e.g., DB-5MS). The target molecular ion for the derivatized analyte will be m/z 275.

  • Data Processing: Calculate relative purity using peak area normalization, strictly excluding the solvent and derivatization reagent delay windows.

Protocol B: 1H qNMR Workflow (Absolute Purity)
  • Standard Preparation: Dry traceable Maleic Acid (Internal Standard) over P2O5 in a vacuum desiccator for 24 hours to remove trace moisture.

  • Metrological Weighing: Using a calibrated microbalance (d = 0.001 mg), accurately co-weigh approximately 10.0 mg of CAS 92422-87-2 and 5.0 mg of Maleic Acid directly into an antistatic NMR tube.

  • Solvation: Add 600 µL of high-purity DMSO-d6 (100% atom D) and vortex until a homogenous solution is achieved.

  • NMR Acquisition: Acquire 1H NMR spectra at ≥400 MHz. Critical Step: Set the relaxation delay (D1) to ≥ 30 seconds. Because D1 must be > 5 × T1 (longitudinal relaxation time) of the slowest relaxing proton, this ensures >99% signal recovery for accurate integration[3]. Collect at least 64 transients.

  • Integration & Calculation: Integrate the Maleic Acid IS singlet (~6.26 ppm, 2H) and the analyte's methoxy singlet (~3.8 ppm, 3H). Apply the standard qNMR mass fraction equation to determine absolute purity.

Cross-Referencing Workflow Diagram

The logical relationship between these two modalities converges into a single, highly reliable purity certification.

G cluster_GCMS GC-MS Workflow (Relative Purity) cluster_qNMR qNMR Workflow (Absolute Purity) Sample CAS 92422-87-2 (Batch Sample) Deriv BSTFA/TMCS Derivatization Sample->Deriv Weighing Metrological Weighing w/ Maleic Acid IS Sample->Weighing GC EI-MS Acquisition (m/z 275) Deriv->GC RelPurity Chromatographic Area % GC->RelPurity Reconciliation Data Reconciliation & Impurity Profiling RelPurity->Reconciliation NMR 1H NMR Acquisition (D1 > 5xT1) Weighing->NMR AbsPurity Mass Fraction Calculation NMR->AbsPurity AbsPurity->Reconciliation Final Certified Purity Consensus Reconciliation->Final

Workflow for cross-referencing GC-MS and qNMR data to establish absolute purity.

Data Presentation: Mock Case Study

To illustrate the necessity of this cross-referencing approach, consider the following experimental data gathered from two different synthetic batches of CAS 92422-87-2.

Batch IDGC-MS Purity (Area %)qNMR Purity (Mass %)Discrepancy Analysis & Conclusion
Lot A 99.8%99.6%High Concordance. The batch is exceptionally pure. The minor 0.2% variance is within standard instrumental error margins.
Lot B 99.5%91.2%Critical Deviation. GC-MS suggests high purity, but qNMR reveals a massive mass deficit. Further analysis confirmed the presence of NMR/GC-silent inorganic salts (NaCl) left over from the synthesis workup.

As demonstrated in Lot B, if a researcher relied solely on GC-MS, they would have introduced 8.8% inert mass into their downstream reaction, devastating stoichiometric calculations. The cross-referencing methodology prevents this failure mode.

References

  • A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL:[Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients Source: Spectroscopy Europe URL:[Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR Source: American Chemical Society (ACS) / Governors State University URL:[Link]

  • Quantitative analysis of acrylic acid in acrylic pressure-sensitive adhesives by reactive pyrolysis-GC/MS using N,O-bis(trimethylsilyl)trifluoroacetamide Source: ResearchGate / Frontier-Lab URL:[Link]

  • A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis Source: PubMed Central (PMC) URL:[Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propenoic acid, 2-cyano-3-(2-methoxyphenyl)-
Reactant of Route 2
Reactant of Route 2
2-Propenoic acid, 2-cyano-3-(2-methoxyphenyl)-
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